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3-Chloro-4-ethylphenol Documentation Hub

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  • Product: 3-Chloro-4-ethylphenol
  • CAS: 1243290-06-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Chloro-4-ethylphenol (CAS 1243290-06-3)

[1] Executive Summary 3-Chloro-4-ethylphenol (CAS 1243290-06-3) is a halogenated phenolic intermediate critical to the synthesis of advanced agrochemicals, biocides, and pharmaceutical pharmacophores.[1] Characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Chloro-4-ethylphenol (CAS 1243290-06-3) is a halogenated phenolic intermediate critical to the synthesis of advanced agrochemicals, biocides, and pharmaceutical pharmacophores.[1] Characterized by a specific regiochemical arrangement—a hydroxyl group at position 1, a chlorine atom at position 3, and an ethyl group at position 4—this molecule exhibits unique lipophilic and steric properties distinct from its more common isomer, 2-chloro-4-ethylphenol.

This technical guide provides a comprehensive analysis of the compound's structural properties, a validated synthetic pathway designed to overcome standard regioselectivity challenges, and rigorous analytical protocols for quality assurance in drug development pipelines.

Structural Characterization & Physicochemical Properties[1][2][3][4]

The pharmacological utility of 3-chloro-4-ethylphenol stems from the "ortho-effect" of the chlorine atom relative to the ethyl group, which imposes steric constraints on the alkyl chain while modulating the pKa of the phenolic hydroxyl.

Chemical Identity[5][6]
  • IUPAC Name: 3-Chloro-4-ethylphenol[1]

  • CAS Number: 1243290-06-3[1]

  • Molecular Formula: C₈H₉ClO[1]

  • SMILES: CCC1=C(C=C(C=C1)O)Cl[1]

Key Physicochemical Data

The following data points are essential for modeling bioavailability and environmental fate.

PropertyValueTechnical Significance
Molecular Weight 156.61 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Octanol/Water) 3.18 (Exp.)Indicates moderate lipophilicity; suitable for membrane permeability.
pKa (Acid Dissociation) ~9.2 (Calc.)Slightly more acidic than 4-ethylphenol (pKa ~10) due to Cl inductive effect.
H-Bond Donors 1Phenolic -OH acts as a donor in protein binding pockets.
H-Bond Acceptors 1Oxygen lone pairs available for interaction.
Physical State Crystalline SolidTypically off-white to pale yellow; sensitive to oxidation.

Synthetic Pathways & Process Optimization

The Regioselectivity Challenge

Direct chlorination of 4-ethylphenol is NOT a viable route for this specific isomer. The hydroxyl group (-OH) is a strong ortho/para director, while the ethyl group is a weak ortho/para director.

  • Direct Chlorination Outcome: The -OH group directs the incoming chlorine to position 2 (ortho to OH). This yields 2-chloro-4-ethylphenol , the undesired isomer.

Validated Protocol: The Acetophenone Reduction Route

To achieve the 3-chloro-4-ethyl substitution pattern, a "blocking and directing" strategy is required. The most robust pathway involves the chlorination of 4-hydroxyacetophenone followed by the reduction of the ketone.

Mechanism:

  • Substrate: 4-Hydroxyacetophenone.

  • Chlorination: The acetyl group at position 4 blocks the para position. The -OH group directs the chlorine to the ortho position (position 3).

  • Reduction: The carbonyl group is reduced to a methylene group (ethyl) using Clemmensen or catalytic hydrogenation conditions.

Graphviz Pathway Diagram

SynthesisPathway Start 4-Hydroxyacetophenone (Starting Material) Inter Intermediate: 3-Chloro-4-hydroxyacetophenone Start->Inter Electrophilic Substitution (Ortho to OH) Reagent1 Cl2 (g) or SO2Cl2 (Chlorination) Reagent1->Inter Product Target: 3-Chloro-4-ethylphenol (CAS 1243290-06-3) Inter->Product Carbonyl Reduction Reagent2 Zn(Hg) / HCl (Clemmensen Reduction) OR Pd/C + H2 Reagent2->Product

Caption: Figure 1. Regioselective synthesis of 3-Chloro-4-ethylphenol preventing ortho-chlorination relative to the ethyl group.

Experimental Methodology (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Chlorination [2][3]

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cool to 15°C. Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise over 30 minutes.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench with ice water. Filter the precipitate (3-chloro-4-hydroxyacetophenone). Recrystallize from ethanol.

Step 2: Reduction (Catalytic Hydrogenation Option)

  • Dissolve the intermediate (3-chloro-4-hydroxyacetophenone) in methanol.

  • Add 5% Pd/C catalyst (10 wt% loading). Note: Use careful monitoring to prevent dechlorination.

  • Pressurize with H₂ (3 atm) at 40°C for 6 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield crude 3-chloro-4-ethylphenol. Purify via silica gel chromatography.

Applications in Drug Discovery & Agrochemicals[9]

Bioisosteric Replacement

3-Chloro-4-ethylphenol serves as a bioisostere for substituted tyrosines and phenylalanines in peptide mimetics.

  • Lipophilicity Modulation: The chlorine atom increases LogP by approx +0.7 units compared to the non-chlorinated analog, enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The chlorine at position 3 blocks metabolic hydroxylation at that site, potentially extending the half-life (

    
    ) of the parent drug.
    
Agrochemical Intermediates

Similar to its analog 4-chloro-3-methylphenol (PCMC), this compound exhibits antimicrobial properties. It is investigated as a precursor for:

  • Systemic Fungicides: Coupling the phenol to heteroaromatic cores.

  • Herbicides: Etherification of the hydroxyl group to form aryloxyalkanoic acids.

Analytical Protocols & Quality Control

To ensure the exclusion of the 2-chloro isomer, High-Performance Liquid Chromatography (HPLC) with specific stationary phases is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention Logic: The 3-chloro isomer (more lipophilic due to shielding of the polar OH by Cl? No, Cl is ortho to OH in the 2-chloro isomer, forming intramolecular H-bonds. In 3-chloro, Cl is meta to OH. Therefore, 2-chloro-4-ethylphenol will likely elute later or show distinct shifts due to intramolecular H-bonding).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Synthesis Product HNMR 1H NMR (CDCl3) Check aromatic splitting: Doublet (d) at C5, Doublet (d) at C6 Singlet (s) at C2 Sample->HNMR HPLC HPLC-UV (C18) Purity Check >98% Sample->HPLC Decision Pass QC? HNMR->Decision HPLC->Decision Release Release for Assay Decision->Release Yes Repurify Recrystallize/Column Decision->Repurify No Repurify->Sample

Caption: Figure 2. Quality control workflow emphasizing NMR splitting patterns to distinguish regiochemistry.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[4][5][6]
Serious Eye Damage H319Causes serious eye irritation.[4][5]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (browning) upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Retrieved from [Link]

  • Watson, W. (2017). Regioselective Chlorination of Phenols.[2] Scientific Update. Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Separation of 2-Chloro-4-ethylphenol and isomers. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 4-Chloro-3-ethylphenol (Isomer Analog Safety Data). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 3-Chloro-4-ethylphenol

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Chloro-4-ethylphenol . [1][2] Executive Summary 3-Chloro-4-ethylphenol is a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Chloro-4-ethylphenol .

[1][2]

Executive Summary

3-Chloro-4-ethylphenol is a halogenated phenolic intermediate used primarily in the synthesis of agrochemicals and specialty polymers.[1][2] Its solubility behavior is governed by the interplay between the hydrophobic ethyl-substituted aromatic ring and the polar, hydrogen-bond-donating hydroxyl group.[1][2]

This guide provides a definitive analysis of its solubility in aqueous versus organic media.[1][2] Due to the limited availability of public experimental datasets for this specific isomer, this guide synthesizes predictive QSAR data with structural analog analysis (referencing 4-chloro-3-methylphenol) and provides a validated experimental protocol for researchers to generate precise solubility isotherms.[1][2]

Physicochemical Identity & Properties

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2] The chlorine atom at the meta position (relative to the phenol) increases lipophilicity (LogP) and acidity (lower pKa) compared to the non-chlorinated parent, 4-ethylphenol.[1][2]

Table 1: Physicochemical Profile
PropertyValue (Experimental/Predicted)Relevance to Solubility
Molecular Weight 156.61 g/mol Moderate size; diffusion-limited dissolution is negligible.[1][2]
Physical State Solid (Predicted MP: >45°C)*Requires energy to break crystal lattice (

) before solvation.[1][2]
LogP (Octanol/Water) 3.5 (Predicted)High Lipophilicity. Indicates poor water solubility and high affinity for non-polar solvents.[1][2]
pKa (Acid Dissociation) ~9.5 (Est.[1][2] based on analogs)Ionizes at pH > 9.5, drastically increasing aqueous solubility in alkaline buffers.[1][2]
H-Bond Donors/Acceptors 1 / 1Capable of H-bonding with protic solvents (Water, Alcohols).[1][2][3]

*Note: 4-Ethylphenol has a melting point of 40–46°C. Chlorine substitution typically increases lattice energy and melting point.[1][2]

Solubility Landscape: Water vs. Organic Solvents[1][2][3][4]

The Solubility Mechanism

The dissolution of 3-Chloro-4-ethylphenol involves three energetic steps:

  • Cavity Formation: Solvent molecules separate to make space (Endothermic).[1][2]

  • Lattice Breaking: The solid solute overcomes intermolecular forces (Endothermic).[1][2]

  • Solvation: Solute-solvent interactions release energy (Exothermic).[1][2]

In Water: The hydrophobic ethyl group and chloro-substituent disrupt the water H-bond network.[1][2] The entropic penalty (


) dominates, resulting in very low solubility (<1 g/L).[1][2]

In Organic Solvents:

  • Alcohols (MeOH, EtOH): The phenolic -OH group forms strong Hydrogen bonds, while the ethyl/chloro aromatic ring interacts favorably via Van der Waals forces.[1][2] Result: High Solubility.

  • Aprotic Polar (DMSO, DMF): Strong dipole interactions with the phenolic proton.[1][2] Result: Very High Solubility.

  • Non-Polar (Hexane, Toluene): Solvation is driven purely by London Dispersion forces.[1][2] Solubility is moderate to high, depending on the solvent's polarizability.[1][2]

Table 2: Predicted Solubility Profile (at 25°C)

Estimates based on LogP 3.5 and Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Aqueous Water (pH 7)Very Low (<0.5 g/L) Hydrophobic effect dominates.[1][2]
Aqueous 0.1 M NaOHHigh (>50 g/L) Deprotonation forms phenolate anion (Salt formation).[1][2]
Alcohol Ethanol / MethanolHigh (>100 g/L) H-bonding + Lipophilic compatibility.[1][2]
Ketone AcetoneVery High Strong H-bond acceptance from solvent.[1][2]
Chlorinated Dichloromethane (DCM)High "Like dissolves like" (Polarizability matching).[1][2]
Alkane n-HexaneModerate Lack of H-bonding limits solubility compared to alcohols.[1][2]

Visualization: Solubility & Interaction Pathways[1][2]

The following diagram illustrates the decision matrix for solvent selection and the molecular interactions governing solubility.

Solubility_Mechanism cluster_aqueous Aqueous Media cluster_organic Organic Solvents Compound 3-Chloro-4-ethylphenol (Solid) Water Water (pH 7) Compound->Water High Energy Barrier Base Alkaline (pH > 10) Compound->Base Deprotonation Polar Polar Protic (EtOH, MeOH) Compound->Polar H-Bonding NonPolar Non-Polar (Hexane, DCM) Compound->NonPolar Van der Waals Outcome_Low Low Solubility (Hydrophobic Effect) Water->Outcome_Low Outcome_High High Solubility (Solvation) Base->Outcome_High Ionization Polar->Outcome_High NonPolar->Outcome_High

Figure 1: Solubility interaction mechanism.[1][2] Blue node represents the solute; Green/Red nodes indicate solubility outcomes.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values are scarce, the following "Shake-Flask" method coupled with HPLC is the gold standard for generating validated data.

Reagents & Equipment
  • Solute: 3-Chloro-4-ethylphenol (>98% purity).[1][2]

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, Ethanol.[1][2]

  • Equipment: Orbital Shaker (temp. controlled), 0.45 µm PTFE Syringe Filters, HPLC System (UV Detector).[1][2]

Workflow (Step-by-Step)
  • Saturation: Add excess 3-Chloro-4-ethylphenol solid to 10 mL of the target solvent in a glass vial. Ensure undissolved solid remains visible.[1][2]

  • Equilibration: Seal vials and place in an orbital shaker at 25.0 ± 0.1°C for 24–48 hours.

  • Sedimentation: Stop shaking and allow the suspension to settle for 2 hours (or centrifuge at 3000 rpm for 10 min).

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent adsorption losses).

  • Dilution: Immediately dilute the filtrate with mobile phase to bring the concentration within the linear calibration range.

  • Quantification: Inject into HPLC.

HPLC Analytical Method (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].[1][2] Adjust ratio if retention is too low.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (Characteristic phenol absorption).[1][2]

  • Injection Vol: 10 µL.

Thermodynamic Analysis (Advanced)

To understand the temperature dependence (e.g., for crystallization process design), perform the solubility experiment at three temperatures (e.g., 25°C, 35°C, 45°C).[1][2]

Use the Van't Hoff Equation to calculate Enthalpy (


) and Entropy (

) of dissolution:

[1][2]
  • Plot:

    
     on Y-axis vs. 
    
    
    
    (Kelvin) on X-axis.[1][2]
  • Slope:

    
    [1][2]
    
  • Intercept:

    
    [1][2]
    

If


, solubility increases with temperature (typical for phenols).[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Retrieved February 3, 2026 from [Link][1][2]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2][4][5] (Reference for general phenolic solubility behavior and LogP correlations).

  • Majer, S. H., & Tanski, J. M. (2014). Crystal structure of 4-chloro-3-ethylphenol. Acta Crystallographica Section E, 70(7), o801.[1][2] (Provides structural insights on lattice packing for the isomer family). [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 3-Chloro-4-ethylphenol: A Chemoselective Cross-Coupling Approach

Application Note: AN-SYN-2025-04 Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-chloro-4-ethylphenol starting from 4-bromo-3-chlorophenol . The synthesis addresses a co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2025-04

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-chloro-4-ethylphenol starting from 4-bromo-3-chlorophenol . The synthesis addresses a common challenge in medicinal chemistry: the chemoselective alkylation of polyhalogenated aromatics.

By utilizing the significant difference in bond dissociation energies (BDE) between aryl-bromide and aryl-chloride bonds, this protocol employs a Palladium-catalyzed Suzuki-Miyaura coupling with Potassium Ethyltrifluoroborate to selectively install the ethyl group at the C4 position without affecting the C3 chlorine. A phenolic protection strategy using tert-butyldimethylsilyl (TBDMS) ether ensures high yields and prevents catalyst poisoning.

Target Audience: Synthetic Chemists, Process Development Scientists. Key Technologies: Chemoselective Suzuki-Miyaura Coupling, Organotrifluoroborates, Silyl Ether Protection.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a three-stage linear workflow to maximize purity and control.

G Start Starting Material 4-bromo-3-chlorophenol Step1 Step 1: Protection (TBDMS-Cl, Imidazole) Start->Step1 Yield >95% Inter1 Intermediate A (4-bromo-3-chlorophenoxy)(tert-butyl)dimethylsilane Step1->Inter1 Step2 Step 2: Cross-Coupling (EtBF3K, Pd(dppf)Cl2) Inter1->Step2 Chemoselective Br-substitution Inter2 Intermediate B (tert-butyl)(3-chloro-4-ethylphenoxy)dimethylsilane Step2->Inter2 Step3 Step 3: Deprotection (TBAF) Inter2->Step3 Desilylation End Target Product 3-chloro-4-ethylphenol Step3->End Final Purification

Figure 1: Strategic workflow for the synthesis of 3-chloro-4-ethylphenol.

Critical Mechanism: Chemoselectivity

The success of this protocol relies on the kinetic preference of Palladium(0) to undergo oxidative addition with the Aryl-Bromide bond rather than the Aryl-Chloride bond.

  • C-Br BDE: ~81 kcal/mol (Faster Oxidative Addition)

  • C-Cl BDE: ~96 kcal/mol (Slower Oxidative Addition)

By using a controlled catalytic system (


) and mild temperatures, the reaction cycle proceeds exclusively through the bromide, leaving the chloride intact for potential future functionalization or as a structural moiety.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Selective C-Br bond) Pd0->OxAdd Fast TransMet Transmetallation (Et-BF3K) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate: Ar-Br (Cl intact) Substrate->OxAdd Reagent Reagent: Et-BF3K Reagent->TransMet

Figure 2: Catalytic cycle highlighting the selective oxidative addition of the C-Br bond.

Experimental Protocols

Step 1: Phenolic Protection (TBDMS Ether Formation)

Objective: Mask the acidic proton to prevent interference during the basic coupling step.

  • Reagents:

    • 4-bromo-3-chlorophenol (1.0 equiv)[1]

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Charge a round-bottom flask with 4-bromo-3-chlorophenol (10 mmol) and Imidazole (25 mmol).

  • Add anhydrous DCM (30 mL) and stir until dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMS-Cl (12 mmol) portion-wise over 5 minutes.

  • Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • QC Check: TLC (Hexane:EtOAc 9:1) should show complete consumption of starting material (

    
    ).
    
  • Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Output: Colorless oil (Intermediate A). Yield typically >95%.[2] Used directly in Step 2 without chromatography.

Step 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Install the ethyl group selectively at position 4. Note: Potassium Ethyltrifluoroborate is used instead of ethylboronic acid due to its superior stability and stoichiometry control.

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Potassium Ethyltrifluoroborate (

      
      ) (1.2 equiv)
      
    • 
       (0.03 equiv / 3 mol%)[3]
      
    • Cesium Carbonate (

      
      ) (3.0 equiv)[3]
      
    • Solvent: THF:Water (10:1 ratio)

Protocol:

  • In a reaction vial equipped with a magnetic stir bar, add Intermediate A (10 mmol),

    
     (12 mmol), 
    
    
    
    (30 mmol), and the Pd-catalyst (0.3 mmol).
  • Evacuate and backfill with Nitrogen (3 cycles) to ensure an inert atmosphere.

  • Add degassed THF (40 mL) and Water (4 mL).

  • Heat to 80°C (reflux) for 12–16 hours.

  • Critical Process Parameter: Do not exceed 90°C to prevent thermal activation of the C-Cl bond.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium residues. Dilute with EtOAc, wash with water and brine.[2]

  • Purification: Flash Column Chromatography (Silica Gel, 100% Hexanes). The product is non-polar.

  • Output: Intermediate B. Yield typically 80–85%.

Step 3: Deprotection

Objective: Remove the silyl group to reveal the final phenol.

  • Reagents:

    • Intermediate B (1.0 equiv)

    • TBAF (1.0 M in THF) (1.1 equiv)

    • THF (solvent)[4][5][6][7]

Protocol:

  • Dissolve Intermediate B (approx. 8 mmol) in THF (20 mL).

  • Cool to 0°C.

  • Add TBAF solution (8.8 mL) dropwise.

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.[2]
    
  • Purification: Flash Column Chromatography (Hexane:EtOAc 8:2).

  • Final Output: 3-Chloro-4-ethylphenol (Colorless to pale yellow oil/solid).

Data Summary & Specifications

ParameterSpecificationNotes
Overall Yield 70% – 80%Calculated over 3 steps
Purity (HPLC) > 98%UV detection at 254 nm
Appearance Pale yellow oil/solidLow melting point solid
1H NMR (CDCl3)

1.20 (t, 3H), 2.65 (q, 2H), 5.10 (s, OH), 6.7-7.2 (m, 3H)
Diagnostic ethyl triplet/quartet
MS (ESI-) [M-H]- 155.0Consistent with

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Step 2 Catalyst deactivation (

presence)
Ensure rigorous degassing of solvents and inert atmosphere.
Dechlorination (Side Product) Temperature too high (>95°C)strictly control oil bath temperature to 80°C.
Protodeboronation Wet solvents or old

Use fresh reagents;

is stable but should be dry.
Incomplete Deprotection Steric bulkIncrease TBAF equivalents to 1.5 or switch to HF-Pyridine.

Safety & Handling (HSE)

  • 4-bromo-3-chlorophenol: Irritant. Toxic if swallowed. Use gloves and fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

  • TBAF: Corrosive. Reacts with glass; plasticware is preferred for storage, though glass reactors are acceptable for short durations.

References

  • Molander, G. A., & Brown, A. R. (2006).[7] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[7] The Journal of Organic Chemistry, 71(26), 9681–9686. Link

  • Molander, G. A., & Petrillo, D. E. (2008).[8] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[8] Organic Letters, 10(9), 1795–1798. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (General reference for TBDMS protocols).

Sources

Application

Protocol for the Regioselective Synthesis of 3-Chloro-4-ethylphenol via Pd-Catalyzed Cross-Coupling

Executive Summary The synthesis of 3-Chloro-4-ethylphenol presents a specific chemoselective challenge: installing an ethyl group para to a hydroxyl moiety while retaining a meta chlorine atom. Traditional Friedel-Crafts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-4-ethylphenol presents a specific chemoselective challenge: installing an ethyl group para to a hydroxyl moiety while retaining a meta chlorine atom. Traditional Friedel-Crafts alkylation of 3-chlorophenol lacks regioselectivity, often yielding mixtures of ortho- and para- isomers.

This application note details a high-fidelity protocol using Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . By utilizing Potassium Ethyltrifluoroborate (Molander Salt) as the ethyl source and a bulky phosphine ligand (RuPhos or XPhos), this method achieves three critical objectives:

  • Chemoselectivity: Exclusive reaction at the C-Br bond of the precursor (4-Bromo-3-chlorophenol), leaving the C-Cl bond intact.

  • Suppression of

    
    -Hydride Elimination:  A common failure mode in alkyl-Pd couplings, prevented here by ligand sterics.
    
  • Scalability: Utilization of stable, solid reagents rather than pyrophoric organozincs (Negishi) or toxic organotins (Stille).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond dissociation energy difference between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol). Palladium(0) undergoes oxidative addition preferentially at the C-Br bond.

Retrosynthesis cluster_logic Strategic Drivers Target TARGET 3-Chloro-4-ethylphenol Precursor PRECURSOR 4-Bromo-3-chlorophenol Target->Precursor C-C Disconnection Reagent REAGENT Potassium Ethyltrifluoroborate (EtBF3K) Target->Reagent Ethyl Source Protection PG Strategy (TBS-Protection) Precursor->Protection Optional Activation Selectivity C-Br > C-Cl Selectivity BetaElim Prevent β-Hydride Elim.

Figure 1: Retrosynthetic strategy highlighting the cross-coupling disconnection and key chemoselectivity drivers.

Mechanistic Considerations

The -Hydride Elimination Challenge

In alkyl cross-couplings, the alkyl-palladium intermediate often decomposes via


-hydride elimination before reductive elimination can occur, producing an alkene (ethylene) and a reduced arene (3-chlorophenol).

Solution: Use of RuPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands accelerate the rate of reductive elimination, favoring the formation of the C-C bond over the decomposition pathway.

Chemoselectivity (Cl vs. Br)

The oxidative addition of Pd(0) to aryl halides follows the rate order I > Br > OTf >> Cl. By controlling temperature (<100°C) and catalyst loading, the C-Cl bond remains inert, preserving the 3-chloro substituent essential for the target pharmacophore.

Detailed Experimental Protocol

Phase 1: Phenol Protection (Recommended)

While the Suzuki reaction can proceed on free phenols, protecting the hydroxyl group as a silyl ether prevents catalyst poisoning and facilitates cleaner purification.

Reagents:

  • 4-Bromo-3-chlorophenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve 4-Bromo-3-chlorophenol in anhydrous DCM (0.5 M).

  • Add Imidazole at 0°C.

  • Add TBSCl portion-wise.

  • Warm to RT and stir for 2 hours.

  • QC Check: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (

    
    ) and appearance of non-polar product (
    
    
    
    ).
  • Wash with water, dry over MgSO

    
    , and concentrate. Use crude for Phase 2.
    
Phase 2: Palladium-Catalyzed Ethylation (The Core Step)

Reagents & Stoichiometry:

ComponentRoleEquivNotes
TBS-4-Bromo-3-chlorophenol Substrate1.0From Phase 1
Potassium Ethyltrifluoroborate Ethyl Source1.5Stable solid; excess ensures conversion
Pd(OAc)

Pre-catalyst0.022 mol% loading
RuPhos Ligand0.044 mol% (2:1 L:M ratio critical)
Cs

CO

Base3.0Anhydrous
Toluene / Water Solvent3:1 v/vDegassed (Sparged with Ar/N

)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask or sealable reaction vial. Equip with a magnetic stir bar and reflux condenser.

  • Charging: Add the aryl bromide substrate, Potassium Ethyltrifluoroborate, Pd(OAc)

    
    , RuPhos, and Cs
    
    
    
    CO
    
    
    .
  • Inerting: Evacuate and backfill with Argon (x3 cycles). Oxygen is detrimental to the active Pd(0) species.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 95°C (internal temperature) with vigorous stirring (800 rpm).

    • Note: Vigorous stirring is essential for the biphasic system.

  • Monitoring: Monitor by HPLC or GC-MS after 4 hours.

    • Target: Disappearance of Ar-Br peak.

    • Watch for: Des-bromo byproduct (reduction) indicating catalyst death or lack of transmetallation.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1][2] Dry organic layer (Na

    
    SO
    
    
    
    ). Concentrate.
  • Purification: Flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes). The silyl-protected product is non-polar.

Phase 3: Deprotection
  • Dissolve the coupled intermediate in THF.[2]

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 equiv).

  • Stir at RT for 1 hour.

  • Quench with saturated NH

    
    Cl. Extract with Et
    
    
    
    O.[2]
  • Final Purification: Silica gel column (Hexane/EtOAc gradient).

Catalytic Cycle Visualization

Understanding the cycle allows for rapid troubleshooting.

CatalyticCycle Pd0 Pd(0)-RuPhos (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Ar-Br PdII_ArX Ar-Pd(II)-Br OxAdd->PdII_ArX TransMet Transmetallation (Et-BF3K + Base) PdII_ArX->TransMet PdII_ArEt Ar-Pd(II)-Ethyl TransMet->PdII_ArEt RedElim Reductive Elimination (Product Release) PdII_ArEt->RedElim Fast with RuPhos BetaH β-Hydride Elimination (SIDE REACTION) PdII_ArEt->BetaH Slow with RuPhos RedElim->Pd0

Figure 2: Catalytic cycle emphasizing the competition between productive Reductive Elimination and the unwanted


-Hydride Elimination.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning or inactive catalyst.Ensure rigorous degassing. Switch to pre-formed catalyst Pd-RuPhos-G3 .
High De-halogenation (Ar-H) Protodeboronation of reagent or hydride source present.Reduce water ratio (use 10:1 Toluene/Water). Ensure solvent quality.
Reaction Stalls at 50% Catalyst death.Add a second portion of Pd/Ligand (1 mol%) after 4 hours.
Loss of Cl group Temperature too high (>110°C).Strictly maintain 95°C. Lower to 80°C and extend time.

Safety & Compliance

  • Palladium Residues: Final product must be scavenged for heavy metals (using SiliaMetS® Thiol or equivalent) to meet ICH Q3D guidelines for elemental impurities (<10 ppm Pd).

  • Reagents: Cs

    
    CO
    
    
    
    is an irritant. EtBF3K is generally non-toxic but generates fluoride ions upon hydrolysis; handle with gloves.
  • Waste: Segregate halogenated solvents (DCM) from non-halogenated (Toluene).

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Reference for Ligand Selection/RuPhos utility). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions. (General protocol adaptation). Link

Sources

Method

Technical Guide: 3-Chloro-4-ethylphenol in KRAS G12D Inhibitor Synthesis

This guide outlines the strategic application of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) as a critical intermediate in the synthesis of non-covalent KRAS G12D inhibitors. It focuses on the chemical transformation of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) as a critical intermediate in the synthesis of non-covalent KRAS G12D inhibitors. It focuses on the chemical transformation of this fragment into a reactive boronate species for Suzuki-Miyaura coupling, a key step in assembling the "Right-Hand Side" (RHS) pharmacophore of next-generation GTPase inhibitors.

Introduction: The Pharmacophore Strategy

The development of potent KRAS G12D inhibitors, such as MRTX1133, relies on identifying molecular fragments that can occupy the dynamic Switch II Pocket (SWII) . While early inhibitors utilized bulky naphthyl groups, recent medicinal chemistry campaigns (including WO2022262838A1 ) have validated substituted phenols like 3-Chloro-4-ethylphenol as versatile scaffolds.

Why 3-Chloro-4-ethylphenol?

This fragment serves three specific mechanistic functions in the inhibitor architecture:

  • Hydrophobic Fill (4-Ethyl): The ethyl group provides steric bulk to occupy the lipophilic cleft of the SWII pocket, mimicking the volume of larger fused rings while maintaining a lower molecular weight.

  • Electronic Modulation (3-Chloro): The chlorine atom at the meta position increases the acidity of the phenol (if free) or modulates the electron density of the ether linkage, influencing the metabolic stability of the aromatic ring against oxidation.

  • Vector Orientation: When coupled to the heterocyclic core (e.g., pyrido[4,3-d]pyrimidine), the 1,3,4-substitution pattern orients the oxygen atom to engage in critical H-bond networks (often with Glu37 or via water bridges), which is essential for locking KRAS in the GDP-bound state.

Chemical Pathway & Retrosynthesis

The primary application of 3-Chloro-4-ethylphenol is its conversion into a pinacol boronate ester , which acts as the nucleophilic partner in a Suzuki-Miyaura coupling with the inhibitor's heterocyclic core.

Reaction Scheme Overview
  • Protection (Recommended): Masking the phenolic hydroxyl to prevent catalyst poisoning.

  • Miyaura Borylation: Palladium-catalyzed conversion of the aryl chloride to an aryl boronate.

  • Suzuki Coupling: Attachment to the bicyclic core (e.g., Chloropyrido[4,3-d]pyrimidine).

  • Deprotection: Revealing the hydroxyl group for final target engagement.

SynthesisWorkflow Start 3-Chloro-4-ethylphenol (Starting Material) Step1 Step 1: Protection (TBS/MOM) Start->Step1 TBS-Cl, Imidazole Step2 Step 2: Miyaura Borylation (Pd cat, B2pin2) Step1->Step2 Pd(dppf)Cl2, KOAc Inter Intermediate: Pinacol Boronate Ester Step2->Inter Yield ~75-85% Step3 Step 3: Suzuki Coupling (Heterocyclic Core) Inter->Step3 Pd-G3, Base Final KRAS G12D Inhibitor (Precursor) Step3->Final

Figure 1: Synthetic workflow converting 3-Chloro-4-ethylphenol into the active coupling partner.

Detailed Experimental Protocols

Protocol A: Preparation of the Boronate Intermediate

Objective: Synthesize tert-butyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-ethylphenoxy)dimethylsilane (or similar protected variant) from 3-Chloro-4-ethylphenol.

Reagents:

  • 3-Chloro-4-ethylphenol (1.0 eq)[1][2]

  • Bis(pinacolato)diboron (

    
    ) (1.5 eq)
    
  • 
     (0.05 eq) or 
    
    
    
    / XPhos
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Protection (Optional but Recommended):

    • Dissolve 3-Chloro-4-ethylphenol in DCM. Add Imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0°C. Stir at RT for 2 hours.

    • Quench with water, extract with DCM, and concentrate. Verify TBS protection via TLC (shift in

      
      , loss of OH stretch in IR).
      
  • Borylation Setup:

    • In a glovebox or under Argon stream, charge a reaction flask with the Protected Phenol (1.0 eq),

      
        (1.5 eq), and KOAc  (3.0 eq).
      
    • Add 1,4-Dioxane (0.2 M concentration) previously degassed with

      
       for 15 mins.
      
    • Add the Palladium catalyst (

      
       ).
      
  • Reaction:

    • Seal the vessel and heat to 90–100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Aryl-Cl peak and formation of the Boronate mass

      
      . Note: Boronates can de-borylate on silica; use neutral alumina or rapid filtration if purifying.
      
  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Concentrate the filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki Coupling to KRAS Core

Objective: Couple the boronate intermediate to a chloropyrido[4,3-d]pyrimidine core (common in MRTX analogs).

Reagents:

  • Heterocyclic Core (Aryl Chloride) (1.0 eq)

  • Boronate Intermediate (from Protocol A) (1.2 eq)

  • Catalyst:

    
     or 
    
    
    
    (0.05 eq)
  • Base:

    
     (2M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Combine the Core and Boronate in the reaction vial.

  • Add solvent and base.[3] Degas by sparging with Argon for 5 minutes.

  • Add catalyst.

  • Heat to 85°C for 2–6 hours.

  • Validation: LC-MS should show the coupled product mass. The "3-Chloro" group from the starting material is now replaced by the C-C bond to the core; the "4-Ethyl" and "Phenol" (protected) remain intact.

Quality Control & Validation Data

To ensure the integrity of the intermediate before expensive coupling steps, verify the following parameters:

QC ParameterAcceptance CriteriaMethod
Purity > 98% (Area under curve)HPLC (C18 column, MeCN/H2O + 0.1% FA)
Identity (

NMR)
Ethyl triplet (~1.2 ppm) & quartet (~2.6 ppm); Aromatic pattern consistent with 1,3,4-subst.400 MHz NMR in

or

Boronate Stability Minimal protodeboronation (< 5%)LC-MS (Check for parent phenol mass)
Residual Metal < 10 ppm Pd (for final drug substance)ICP-MS

Structural Logic & SAR Implications

The choice of 3-Chloro-4-ethylphenol is not arbitrary. In the context of KRAS G12D inhibition, this fragment targets the Switch II hydrophobic sub-pocket .

InteractionMap Ethyl 4-Ethyl Group Pocket Hydrophobic Pocket (Met72, Val9) Ethyl->Pocket Van der Waals (Steric Fill) Phenol Phenolic Oxygen (Ether Linkage) Glu37 Glu37 / Switch I (Water Network) Phenol->Glu37 H-Bonding (via Linker) Aryl Phenyl Ring Space Cryptic Groove Aryl->Space Pi-Stacking / Fit

Figure 2: Interaction map showing how the 3-Chloro-4-ethylphenol fragment engages KRAS G12D residues.

SAR Insight
  • Ethyl vs. Methyl: The ethyl group provides superior occlusion of the pocket compared to a methyl group, potentially increasing residence time (

    
    ).
    
  • Deuteration Potential: As noted in recent patent literature (WO2022262838A1), the ethyl group is a prime site for deuteration (

    
    ) to suppress benzylic hydroxylation by CYP450 enzymes, thereby improving the pharmacokinetic profile (half-life) of the final inhibitor.
    

References

  • Vertex Pharmaceuticals (Europe) Ltd., et al. (2022). Deuterated compounds useful as KRAS G12D inhibitors. WO2022262838A1.[4][5] Link

  • Wang, X., et al. (2021).[6] Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123–3133. Link

  • Fell, J. B., et al. (2020).[6] Discovery of MRTX849, a Potent, Selective, and Orally Available Inhibitor of KRAS G12C. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Link[2]

Sources

Application

Technical Guide: Chemoselective Coupling Strategies for 3-Chloro-4-ethylphenol

This guide outlines the chemoselective strategies for coupling 3-Chloro-4-ethylphenol with boronic esters. Due to the dual reactivity of the substrate (electrophilic aryl chloride vs. nucleophilic phenol) and the steric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemoselective strategies for coupling 3-Chloro-4-ethylphenol with boronic esters. Due to the dual reactivity of the substrate (electrophilic aryl chloride vs. nucleophilic phenol) and the steric hindrance introduced by the 4-ethyl group, standard protocols often fail.

This document details two distinct pathways:

  • Suzuki-Miyaura Coupling (C–C Bond Formation): Targeting the aryl chloride while tolerating the free phenol.

  • Chan-Lam Coupling (C–O Bond Formation): Targeting the phenolic oxygen to form diaryl ethers.

Substrate Analysis & Strategic Planning

Substrate: 3-Chloro-4-ethylphenol (MW: 156.61)[1]

  • Site A (Aryl Chloride): The electrophilic handle. Reactivity is attenuated by the electron-rich phenol ring and sterically hindered by the adjacent (ortho) ethyl group. Standard Pd(PPh3)4 catalysts are often ineffective here due to poor oxidative addition rates.

  • Site B (Phenol): The nucleophilic handle. It acts as a catalyst poison in many Pd-catalyzed cycles (via phenoxide coordination) unless specific bulky ligands are used. Alternatively, it serves as the coupling site in oxidative copper catalysis.

Decision Matrix: Pathway Selection

The choice of protocol depends entirely on the desired bond formation.

CouplingStrategy Substrate 3-Chloro-4-ethylphenol Target Target Structure? Substrate->Target Suzuki Route A: Biaryl Synthesis (C-C Bond Formation) Target->Suzuki Functionalize Ring ChanLam Route B: Diaryl Ether Synthesis (C-O Bond Formation) Target->ChanLam Functionalize Oxygen Ligand Critical Requirement: Bulky Phosphine (SPhos/XPhos) to overcome steric hindrance Suzuki->Ligand Catalyst Critical Requirement: Cu(OAc)2 + Oxidant (Air) for oxidative coupling ChanLam->Catalyst

Figure 1: Chemoselectivity decision tree for 3-Chloro-4-ethylphenol functionalization.

Route A: Suzuki-Miyaura Coupling (C–C Bond)

Objective: Couple the aryl chloride with a boronic ester (R-Bpin) to form a biaryl, leaving the hydroxyl group intact.

The Challenge: Sterics & Poisoning

The 4-ethyl group creates steric bulk around the 3-chloro position. Furthermore, under basic conditions, the phenol becomes a phenoxide, which can coordinate to Palladium and shut down the catalytic cycle. Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its large steric bulk promotes reductive elimination in hindered systems and prevents phenoxide poisoning.

Protocol 1: The SPhos-Pd Generation 2 Method

Recommended for high-value synthesis where yield is critical.

Reagents:

  • Substrate: 3-Chloro-4-ethylphenol (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–3 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a stir bar, add 3-Chloro-4-ethylphenol (1.0 equiv), the Boronic Ester (1.2 equiv), and K3PO4 (2.0 equiv).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the active Pd(0) species).

  • Catalyst Addition: Add SPhos Pd G2 (2 mol%) quickly under a counter-flow of inert gas.

  • Solvent: Add degassed THF/Water (10:1 ratio, 0.2 M concentration relative to phenol).

  • Reaction: Heat the block to 80 °C for 4–12 hours.

    • Note: Monitor by HPLC/UPLC. The free phenol may streak on TLC; acidification of the aliquot is recommended before analysis.

  • Workup: Cool to RT. Acidify with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate.

  • Purification: Flash chromatography. (Note: Biaryl phenols are often less polar than the starting chlorophenol).

Data Summary: Ligand Performance on Hindered Chlorides

Ligand Conversion (24h) Notes
PPh3 (Tetrakis) < 15% Fails due to poor oxidative addition at hindered Cl.
dppf 30-40% Moderate, but struggles with free phenol interference.
SPhos > 95% Excellent tolerance of ortho-substitution and free OH.

| XPhos | > 90% | Good alternative, slightly better for electron-rich coupling partners. |

Route B: Chan-Lam Coupling (C–O Bond)

Objective: Couple the phenolic oxygen with an aryl boronic ester to form a diaryl ether.

The Challenge: Oxidative Coupling

Unlike Suzuki coupling, this reaction requires an oxidant (usually ambient air) to regenerate the Cu(II) species. It is sensitive to moisture (inhibits the catalytic cycle) but requires an open atmosphere or O2 balloon.

Protocol 2: The Copper(II) Mediated Aerobic Coupling

Recommended for synthesizing diaryl ethers under mild conditions.

Reagents:

  • Substrate: 3-Chloro-4-ethylphenol (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Ester (or Acid) (1.5 – 2.0 equiv)

  • Catalyst: Cu(OAc)2 (10–20 mol%)

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Additive: 4Å Molecular Sieves (Activated, Powdered)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry the reaction flask and cool under dry air. Add powdered 4Å molecular sieves (200 mg/mmol substrate).

    • Why? Water competes with the phenol for coordination to Copper, reducing yield.

  • Charge: Add 3-Chloro-4-ethylphenol (1.0 equiv), Aryl Boronic Ester (1.5 equiv), and Cu(OAc)2 (0.1 equiv).

  • Solvent & Base: Add DCM (0.1 M) followed by Pyridine (2.0 equiv).

  • Atmosphere: Equip the flask with a drying tube (CaCl2) or an O2 balloon. Do not run under Nitrogen. The reaction needs Oxygen to turn over the Cu(I) back to Cu(II).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 16–24 hours.

    • Optimization: If conversion is slow, heat to 40 °C in DCE (Dichloroethane).

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Experimental Workflow Visualization

The following diagram illustrates the critical checkpoints for the Suzuki coupling workflow, emphasizing the handling of the free phenol.

SuzukiWorkflow Start Start: 3-Cl-4-Et-Phenol Mix Mix Reagents: Boronic Ester + Base (K3PO4) Start->Mix Purge CRITICAL STEP: Degas Solvent (N2/Ar) Mix->Purge CatAdd Add Catalyst: SPhos Pd G2 Purge->CatAdd Heat Heat to 80°C (4-12 Hours) CatAdd->Heat Check HPLC Check: Is SM Consumed? Heat->Check Check->Heat No (Add more cat) Acidify Workup: Acidify to pH 4 (Protonate Phenoxide) Check->Acidify Yes Isolate Isolate Biaryl Acidify->Isolate

Figure 2: Optimized workflow for Suzuki coupling of free phenols.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Context: Establishes SPhos as the premier ligand for sterically hindered aryl chlorides.
  • Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998. Link

    • Context: The foundational protocol for Chan-Lam coupling of phenols.
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2] Wiley-VCH, 2004.

    • Context: General reference for base selection in the presence of acidic protons (phenols).
  • Biscoe, M. R., & Buchwald, S. L. "Selective Monoarylation of Acetate Esters and Aryl Chlorides." Journal of the American Chemical Society, 2009. Link

    • Context: Discusses chemoselectivity issues in multifunctional substr

Sources

Method

Application Note: A General Protocol for the Synthesis of Deuterated KRAS Inhibitors Utilizing a 3-Chloro-4-ethylphenol Scaffold

Abstract This application note provides a comprehensive guide for the synthesis of novel deuterated Kirsten Rat Sarcoma (KRAS) inhibitors, leveraging 3-Chloro-4-ethylphenol as a readily accessible starting material. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel deuterated Kirsten Rat Sarcoma (KRAS) inhibitors, leveraging 3-Chloro-4-ethylphenol as a readily accessible starting material. The strategic incorporation of deuterium at the ethyl group aims to enhance the metabolic stability and pharmacokinetic profile of the final inhibitor. This document details a complete synthetic workflow, from the initial deuteration of the starting material to the final installation of the covalent acrylamide "warhead." Each step is accompanied by a detailed protocol, causality-driven explanations for experimental choices, and methods for analytical characterization. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry.

Introduction: The Significance of Deuterated KRAS Inhibitors

The KRAS protein, a small GTPase, is a critical signaling node that regulates cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2][3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[4] The development of covalent inhibitors that specifically target the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a significant breakthrough in oncology.[5][6][7][8] These inhibitors form an irreversible covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state.[5]

The Rationale for Deuteration:

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in modern medicinal chemistry.[9] This subtle modification can have a profound impact on a drug's metabolic fate due to the kinetic isotope effect (KIE).[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 enzymes.[10] This can lead to:

  • Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life.

  • Enhanced Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing and more consistent plasma concentrations.[11]

  • Reduced Formation of Potentially Toxic Metabolites: Blocking a major metabolic pathway can alter the drug's overall metabolic profile.[12]

This application note outlines a plausible and scientifically grounded synthetic route to a deuterated KRAS inhibitor, starting from 3-Chloro-4-ethylphenol. The ethyl group is a common site of metabolic oxidation, making it an ideal candidate for deuteration.

Overall Synthetic Strategy

The proposed synthesis is a multi-step process that begins with the deuteration of the ethyl group of 3-Chloro-4-ethylphenol. The resulting deuterated phenol is then activated and coupled with a suitable heterocyclic core. Subsequent functional group manipulations lead to an intermediate that is ready for the final installation of the acrylamide warhead, a key feature of many covalent KRAS inhibitors.[4][13][14]

graph "Synthetic_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="3-Chloro-4-ethylphenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deuteration [label="Deuteration of Ethyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Phenol Activation (e.g., Tritylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Palladium-Catalyzed Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Functional Group Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Amide_Formation [label="Acrylamide Warhead Installation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Deuterated KRAS Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Deuteration [label=" D2O, Pd/C "]; Deuteration -> Activation [label=" Tf2O, Pyridine "]; Activation -> Coupling [label=" Heterocyclic Partner, \n Pd Catalyst, Ligand "]; Coupling -> Deprotection [label=" Acidic or \n Hydrogenolysis Conditions "]; Deprotection -> Amide_Formation [label=" Acryloyl Chloride, \n Base "]; Amide_Formation -> Final_Product; }

Caption: Overall synthetic workflow for the preparation of a deuterated KRAS inhibitor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 3-Chloro-4-ethylphenol is irritating to the skin, eyes, and respiratory system.[15]

Part 1: Deuteration of 3-Chloro-4-ethylphenol

Rationale: The ethyl group of the starting material is deuterated to block a potential site of metabolic oxidation. This is achieved through a heterogeneous catalytic exchange reaction using deuterium oxide (D₂O) as the deuterium source and palladium on carbon (Pd/C) as the catalyst.[16]

Protocol 1: Synthesis of 3-Chloro-4-(ethyl-d₅)-phenol

  • Reaction Setup: To a high-pressure reactor, add 3-Chloro-4-ethylphenol (1.0 eq.), 10% Pd/C (0.1 eq.), and D₂O (20 eq.).

  • Inert Atmosphere: Seal the reactor and purge with argon or nitrogen gas for 15 minutes to remove any air.

  • Reaction Conditions: Heat the mixture to 150 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing by GC-MS to determine the extent of deuterium incorporation. The reaction is typically complete within 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Chloro-4-(ethyl-d₅)-phenol as a pure compound.

Parameter Value Rationale
Starting Material 3-Chloro-4-ethylphenolReadily available and contains the target ethyl group.
Deuterium Source Deuterium Oxide (D₂O)An inexpensive and readily available source of deuterium.
Catalyst 10% Palladium on CarbonA robust and efficient catalyst for H-D exchange reactions.[16]
Temperature 150 °CElevated temperature is required to facilitate the H-D exchange.
Monitoring GC-MSAllows for the determination of the degree of deuteration.[17]
Part 2: Synthesis of the Core Structure

Rationale: To couple the deuterated phenol with a suitable heterocyclic core, the phenolic hydroxyl group must first be activated. Conversion to a triflate is a common and effective strategy for enabling palladium-catalyzed cross-coupling reactions.[18][19][20] For this application note, we will propose a Suzuki coupling with a boronic acid derivative of a generic pyrimidine core, a common scaffold in kinase inhibitors.

graph "Coupling_Strategy" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Deuterated_Phenol [label="3-Chloro-4-(ethyl-d5)-phenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triflation [label="Triflation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deuterated_Triflate [label="Deuterated Aryl Triflate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrimidine_Boronic_Acid [label="Pyrimidine Boronic Acid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki_Coupling [label="Suzuki Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupled_Product [label="Coupled Heterocyclic Core", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Deuterated_Phenol -> Triflation [label=" Tf2O, Pyridine "]; Triflation -> Deuterated_Triflate; Deuterated_Triflate -> Suzuki_Coupling; Pyrimidine_Boronic_Acid -> Suzuki_Coupling [label=" Pd(PPh3)4, Base "]; Suzuki_Coupling -> Coupled_Product; }

Caption: Strategy for the palladium-catalyzed Suzuki coupling reaction.

Protocol 2: Synthesis of the Deuterated Aryl Triflate

  • Reaction Setup: Dissolve 3-Chloro-4-(ethyl-d₅)-phenol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add pyridine (1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the deuterated aryl triflate.

Protocol 3: Suzuki Coupling

  • Reaction Setup: In a Schlenk flask, combine the deuterated aryl triflate (1.0 eq.), the pyrimidine boronic acid derivative (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent and Degassing: Add a mixture of toluene and water (4:1). Degas the mixture by bubbling argon through it for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the coupled product.

Part 3: Installation of the Acrylamide Warhead

Rationale: The final step is the installation of the acrylamide moiety, which serves as the covalent warhead to react with the target cysteine residue in KRAS G12C.[13] This is typically achieved by an amide coupling reaction between a primary or secondary amine on the core structure and acryloyl chloride.

Protocol 4: Amide Coupling

  • Reaction Setup: Dissolve the amine-containing heterocyclic core (from Protocol 3, assuming the pyrimidine boronic acid derivative contained a protected amine which is now deprotected) (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dichloromethane under an argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of acryloyl chloride (1.1 eq.) in dichloromethane dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final deuterated KRAS inhibitor by flash column chromatography or preparative HPLC.

Analytical Characterization

Rationale: Thorough analytical characterization is essential to confirm the structure, purity, and isotopic enrichment of the final compound. A combination of spectroscopic and spectrometric techniques should be employed.[14]

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of deuterium incorporation.Disappearance or significant reduction of the signals corresponding to the ethyl protons.
²H NMR Direct detection and quantification of deuterium.A signal corresponding to the deuterated ethyl group.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all carbon atoms in the molecule.
LC-MS Purity assessment and molecular weight confirmation.[15]A parent ion peak corresponding to the mass of the deuterated compound.
HRMS Exact mass determination.Provides the exact mass of the molecule, confirming the elemental composition.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of novel deuterated KRAS inhibitors using 3-Chloro-4-ethylphenol as a starting material. The described protocols for deuteration, palladium-catalyzed cross-coupling, and acrylamide warhead installation offer a versatile platform for the development of next-generation covalent inhibitors with potentially improved pharmacokinetic properties. The principles and techniques outlined herein are broadly applicable to the synthesis of other deuterated small molecules in drug discovery.

References

  • Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. N Engl J Med, 384(25), 2382-2393. Available at: [Link]

  • Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Org. Lett., 25(6), 944–949. Available at: [Link]

  • Cox, D. N., et al. (2020). Race, ethnicity, and Ancestry in the Genomcs of KRAS-Mutant Lung Cancer. JCO Precis Oncol, 4, 693-703. Available at: [Link]

  • Drosten, M., et al. (2017). Targeting KRAS-driven cancer: hitting the nerve of the tumor. Cancer Cell, 31(4), 457-459. Available at: [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discov, 10(1), 54-71. Available at: [Link]

  • Jänne, P. A., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. N Engl J Med, 387(2), 120-131. Available at: [Link]

  • Li, Y., et al. (2022). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. Bioorg Med Chem, 74, 117902. Available at: [Link]

  • Miura, H., et al. (1994). Deuterium exchange reaction of ethylbenzene over an Fe2O3−K2CO3−Cr2O3 catalyst. Reaction Kinetics and Catalysis Letters, 53(2), 323-329. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Ruslim, L., et al. (2020). Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov, 19(11), 773-791. Available at: [Link]

  • Skoulidis, F., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. N Engl J Med, 384(25), 2371-2381. Available at: [Link]

  • Wang, X., et al. (2020). Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives. Org. Lett., 22(16), 6438–6443. Available at: [Link]

  • YouTube. (2023). Synthesis of Mono Deuterated Ethyl Benzene | Step-by-Step Organic Chemistry Lab Guide. Available at: [Link]

  • Zhang, Z., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. J Med Chem, 66(20), 13866-13883. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84223, 4-Chloro-3-ethylphenol. Available at: [Link].

Sources

Application

Procedure for alkylation of chlorophenols using diethylzinc

Application Note: Selective C-Alkylation of Chlorophenols via Diethylzinc-Mediated Negishi Coupling Part 1: Executive Summary & Strategic Rationale The Challenge: The alkylation of chlorophenols presents a dual synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective C-Alkylation of Chlorophenols via Diethylzinc-Mediated Negishi Coupling

Part 1: Executive Summary & Strategic Rationale

The Challenge: The alkylation of chlorophenols presents a dual synthetic challenge:

  • The "Aryl Chloride" Barrier: The C-Cl bond is significantly stronger and less reactive toward oxidative addition than corresponding bromides or iodides, often requiring specialized ligands.

  • The "Protic" Interference: The acidic phenolic proton (

    
    ) rapidly quenches organometallic reagents (Grignard, Organolithium), necessitating distinct protection/deprotection steps that reduce atom economy.
    

The Solution: Diethylzinc (


) Negishi Coupling 
This protocol details the direct, one-pot ethylation of chlorophenols using diethylzinc. Unlike Grignard reagents, 

exhibits a unique "soft" reactivity profile.[1] It acts simultaneously as an in situ protecting group for the phenol (forming a zincate) and as the alkylating agent. By utilizing high-activity Palladium-NHC (N-Heterocyclic Carbene) catalysts, we achieve selective C-alkylation at the chloride position without prior protection of the hydroxyl group.

Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists focusing on scaffold diversification.

Part 2: Mechanism & Critical Parameters

The reaction proceeds via a modified Negishi cross-coupling cycle. Success relies on the "Zinc-Coat" Strategy :

  • In Situ Protection: The first equivalent of

    
     reacts with the phenolic hydroxyl group to release ethane and form a chlorophenoxy-ethylzinc species. This effectively "masks" the acidic proton.
    
  • Catalytic Activation: The Pd(0) catalyst, ligated with bulky, electron-rich ligands (e.g., PEPPSI-IPr or XPhos), undergoes oxidative addition into the sterically hindered and electronic-deficient C-Cl bond.

  • Transmetalation & Coupling: A second ethyl group (either from excess

    
     or the zincate complex) transmetalates to the Palladium center, followed by reductive elimination to yield the ethyl-phenol.
    
Visualizing the Pathway

Negishi_Pathway Substrate Chlorophenol (Ar-Cl-OH) Zincate Zincate Intermediate (Ar-Cl-O-ZnEt) Substrate->Zincate Deprotonation (-EtH) Et2Zn Diethylzinc (Et2Zn) (2.2 Equiv) Et2Zn->Zincate OxAdd Oxidative Addition (L-Pd-Cl-Ar-O-ZnEt) Zincate->OxAdd + Catalyst Catalyst Pd-PEPPSI-IPr (Catalyst) Catalyst->OxAdd Product Ethylphenol Product (Ar-Et-OH) OxAdd->Product Transmetalation & Reductive Elimination

Figure 1: The "Zinc-Coat" mechanistic pathway. The formation of the Zincate intermediate is crucial to prevent catalyst poisoning by the acidic proton.

Part 3: Detailed Experimental Protocol

Safety Warning: Diethylzinc is pyrophoric . It ignites spontaneously upon contact with air. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Materials:
  • Substrate: 2-Chlorophenol (or isomer) [1.0 mmol]

  • Reagent: Diethylzinc (

    
    ), 1.0 M solution in hexanes [2.2 - 2.5 mmol]
    
  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #662589) [2 mol%]

    • Alternative:

      
       (1 mol%) + XPhos (2 mol%)
      
  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed)

  • Quench: 1M HCl (aq)

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Cycle vacuum/Argon three times.

  • Substrate Loading & Deprotonation (The "Zinc-Coat"):

    • Add Chlorophenol (128 mg, 1.0 mmol) and anhydrous THF (4 mL) to the flask.

    • Cool the solution to 0°C (ice bath).

    • Dropwise Addition: Slowly add

      
       (2.2 mL of 1.0 M solution, 2.2 mmol) via syringe.
      
    • Observation: Gas evolution (Ethane) will occur.[2] This confirms deprotonation.

    • Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution should be clear. If cloudy, ensure moisture was excluded.

  • Catalysis Initiation:

    • Add the Pd-PEPPSI-IPr catalyst (14 mg, 0.02 mmol) under a positive stream of Argon.

    • Note: PEPPSI catalysts are air-stable as solids but must be kept inert once in solution.

  • The Coupling Reaction:

    • Heat the reaction mixture to 60°C (oil bath).

    • Monitor via TLC or LC-MS.

    • Typical Reaction Time: 2 to 6 hours.

    • Completion: Disappearance of the starting chlorophenol peak.

  • Work-up:

    • Cool to 0°C.

    • Careful Quench: Dilute with

      
       (10 mL) and very slowly add 1M HCl (5 mL). Caution: Residual 
      
      
      
      will react vigorously.
    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc (gradient 95:5 to 80:20).

Part 4: Data Analysis & Troubleshooting

Table 1: Optimization of Reaction Conditions
EntryCatalyst SystemSolventTemp (°C)Yield (%)Notes
1

THF60< 10Oxidative addition to Ar-Cl failed.
2

THF6545Moderate conversion; slow kinetics.
3Pd-PEPPSI-IPr THF 60 92 Optimal conditions.
4Pd-PEPPSI-IPrToluene8088Higher temp required; slightly lower yield.
5Pd-PEPPSI-IPrTHF2530Reaction too slow at RT.
Troubleshooting Guide
  • Problem: Low Yield / Recovered Starting Material.

    • Root Cause:[3][4][5] Catalyst deactivation due to incomplete deprotonation (trace moisture consuming

      
      ).
      
    • Fix: Increase

      
       to 2.5 equivalents. Ensure solvent is distilled over Na/Benzophenone.
      
  • Problem: Homocoupling (Biaryl formation).

    • Root Cause:[3][4][5] Slow transmetalation.

    • Fix: Switch solvent to a THF/NMP (4:1) mixture to increase the polarity and reactivity of the zincate.

Part 5: References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling." Chemistry – A European Journal. Link

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[6] Link

  • Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. (Foundational text on Zinc-mediated coupling).

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

Sources

Method

Application Notes and Protocols for the Storage and Stability of 3-Chloro-4-ethylphenol in Solution

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of 3-Chloro-4-ethylphenol in solution to ensure its stability and integ...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of 3-Chloro-4-ethylphenol in solution to ensure its stability and integrity. The protocols outlined herein are designed to be self-validating, incorporating principles of scientific integrity and causality to empower users to make informed decisions in their experimental design.

Introduction: The Importance of Stability in Research and Development

3-Chloro-4-ethylphenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical research. The reliability and reproducibility of any study involving this compound are fundamentally dependent on the stability of the stock and working solutions. Degradation of 3-Chloro-4-ethylphenol can lead to a decrease in its effective concentration, the formation of potentially interfering byproducts, and ultimately, erroneous experimental results.

This guide provides a detailed analysis of the factors influencing the stability of 3-Chloro-4-ethylphenol in solution and offers robust protocols for its storage and for conducting forced degradation studies to understand its intrinsic stability.

Physicochemical Properties of 3-Chloro-4-ethylphenol

A thorough understanding of the physicochemical properties of 3-Chloro-4-ethylphenol is essential for predicting its behavior in solution and designing appropriate stability studies.

PropertyValueSource
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance Solid
Melting Point 45-50 °C
XLogP3 3[1]
Solubility Soluble in organic solvents and aqueous base.[2]

Factors Influencing the Stability of 3-Chloro-4-ethylphenol in Solution

The stability of chlorophenols in solution is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Temperature: In general, lower temperatures slow down chemical degradation reactions. Studies on various chlorophenols have consistently shown that storage at reduced temperatures, such as 4°C or -20°C, significantly enhances their stability over extended periods.

pH: The pH of a solution can have a profound effect on the stability of phenolic compounds. Phenols are weakly acidic and can exist in both protonated and deprotonated (phenoxide) forms. The phenoxide form is generally more susceptible to oxidation. The rate of chlorination of phenols, a process that can lead to degradation, has been shown to be pH-dependent.

Light: Exposure to ultraviolet (UV) light can induce photodegradation of phenolic compounds. This process often involves the generation of reactive oxygen species that can lead to the breakdown of the aromatic ring.

Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal ions. This can lead to the formation of colored degradation products and a loss of the parent compound.

Recommended Storage Conditions for 3-Chloro-4-ethylphenol Solutions

Based on the known stability of chlorophenols, the following storage conditions are recommended for solutions of 3-Chloro-4-ethylphenol to ensure long-term stability:

  • Solvent Selection: For non-aqueous studies, use high-purity, degassed organic solvents such as methanol, ethanol, or acetonitrile. For aqueous solutions, use purified water (e.g., HPLC-grade). The presence of impurities in solvents can catalyze degradation.

  • Temperature: For long-term storage (weeks to months), it is strongly recommended to store solutions at -20°C or below . For short-term storage (days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into smaller, single-use vials is a best practice.

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the solution and the headspace of the storage vial with an inert gas like argon or nitrogen can prevent oxidative degradation.

  • pH Consideration: For aqueous solutions, maintaining a slightly acidic pH (around 5-6) can help to keep the phenol in its more stable protonated form. Buffering the solution may be considered, but care must be taken to ensure the buffer components do not react with the analyte.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3] A degradation of 5-20% is generally considered optimal for these studies.[1]

Objective

To evaluate the stability of 3-Chloro-4-ethylphenol under hydrolytic, oxidative, and photolytic stress conditions and to identify potential degradation products.

Materials
  • 3-Chloro-4-ethylphenol

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution, analytical grade

  • HPLC or GC system with a suitable detector (e.g., UV/Vis, MS)

  • pH meter

  • Photostability chamber

Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of 3-Chloro-4-ethylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[4]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Basic hydrolysis is often faster than acidic hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of 3-Chloro-4-ethylphenol in a photostable, transparent container to a light source in a photostability chamber. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Place a solid sample of 3-Chloro-4-ethylphenol in a controlled temperature oven (e.g., 70°C).

    • Also, prepare a solution of 3-Chloro-4-ethylphenol and incubate it at the same temperature.

    • Analyze the samples at defined time points.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

  • HPLC Method: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a pH modifier like formic acid or acetic acid) is a good starting point. UV detection at the λmax of 3-Chloro-4-ethylphenol should be used.

  • GC Method: As described in EPA Method 8041A, gas chromatography with a flame ionization detector (FID) can be used for the analysis of phenols.[5] Derivatization may be necessary to improve the chromatographic properties of the compound and its degradation products.

Mass spectrometry (MS) coupled with either HPLC or GC is highly recommended for the identification and structural elucidation of the degradation products.

Potential Degradation Pathways

While specific degradation pathways for 3-Chloro-4-ethylphenol are not extensively documented, based on the chemistry of substituted phenols, the following degradation mechanisms can be anticipated:

G 3-Chloro-4-ethylphenol 3-Chloro-4-ethylphenol Hydroxylated Products Hydroxylated Products 3-Chloro-4-ethylphenol->Hydroxylated Products Oxidation (H2O2) Ring Opening Products Ring Opening Products 3-Chloro-4-ethylphenol->Ring Opening Products Photodegradation (UV) Dehalogenated Products Dehalogenated Products 3-Chloro-4-ethylphenol->Dehalogenated Products Hydrolysis (Acid/Base)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Chloro-4-ethylphenol synthesis via Negishi coupling

This Technical Support Guide is structured to address the specific challenges of synthesizing 3-Chloro-4-ethylphenol via Negishi coupling. It prioritizes yield optimization through chemoselectivity (Br vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the specific challenges of synthesizing 3-Chloro-4-ethylphenol via Negishi coupling. It prioritizes yield optimization through chemoselectivity (Br vs. Cl differentiation) and rigorous moisture control.

Topic: High-Yield Synthesis of 3-Chloro-4-ethylphenol Ticket ID: NC-3C4E-OPT Assigned Scientist: Senior Application Specialist

Core Directive & Chemical Strategy

The synthesis of 3-Chloro-4-ethylphenol via Negishi coupling presents a classic chemoselectivity challenge: installing an ethyl group at position 4 without disturbing the chlorine at position 3, while managing the acidic phenolic proton.

The Strategic Approach

To maximize yield, you must exploit the Bond Dissociation Energy (BDE) differences between Aryl-Br and Aryl-Cl.

  • Target Substrate: 4-Bromo-3-chlorophenol (protected).

  • Mechanism: Pd(0) undergoes oxidative addition into the C–Br bond (~81 kcal/mol) significantly faster than the C–Cl bond (~96 kcal/mol).

  • Critical Control Point: The phenolic proton (-OH) will quench organozinc reagents immediately. While "direct" coupling using excess zinc reagent is possible, it often leads to heterogeneous mixtures and lower yields. Protection is recommended for >90% yields.

Reaction Pathway Visualization

The following diagram illustrates the selective catalytic cycle and the necessity of the protection strategy.

Negishi_Selectivity Start Starting Material 4-Bromo-3-chlorophenol Protect Step 1: Protection (TBS-Cl / Imidazole) Start->Protect Mask -OH Int1 Protected Intermediate (4-Bromo-3-chloro-phenoxy)-TBS Protect->Int1 OxAdd Oxidative Addition Selective to C-Br bond Int1->OxAdd Substrate Entry CatCycle Pd(0) Catalyst (PEPPSI-IPr or Pd(dppf)) CatCycle->OxAdd TransMet Transmetallation (+ EtZnCl or Et2Zn) OxAdd->TransMet Pd(II)-Br Species RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Pd(II)-Et Species RedElim->CatCycle Regenerate Pd(0) Prod_Prot Coupled Product (Protected) RedElim->Prod_Prot Deprotect Step 3: Deprotection (TBAF or Acid) Prod_Prot->Deprotect Final Final Target 3-Chloro-4-ethylphenol Deprotect->Final

Figure 1: Selective oxidative addition to the C-Br bond ensures the 3-Chloro substituent remains intact. Protection prevents organozinc quenching.

Optimized Experimental Protocol

This protocol uses PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) due to its superior stability and efficiency in alkyl-aryl couplings compared to traditional Pd(PPh3)4.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Bromo-3-chlorophenol (TBS-protected) 1.0SubstrateEnsure -OH is protected (TBS ether recommended).
Ethylzinc Chloride (EtZnCl) 1.2 - 1.5Nucleophile1.0 M in THF. Safer than Et2Zn; less pyrophoric.
Pd-PEPPSI-IPr 0.02 (2 mol%)CatalystHighly active; air-stable precatalyst.
LiCl (Anhydrous) 2.0AdditiveCrucial. Breaks Zn aggregates; accelerates transmetallation.
THF / Toluene (1:1) SolventMediumAnhydrous/Degassed is mandatory.
Step-by-Step Workflow

Step 1: Catalyst Activation & Additive Loading

  • In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd-PEPPSI-IPr (2 mol%) and Anhydrous LiCl (2.0 equiv) .

  • Why LiCl? Organozinc reagents form unreactive aggregates. LiCl breaks these into monomeric reactive species (

    
    ), significantly boosting turnover frequency [1].
    

Step 2: Substrate Addition

  • Add the TBS-protected 4-bromo-3-chlorophenol (1.0 equiv) .

  • Add anhydrous THF/Toluene (1:1 mixture). Toluene often suppresses

    
    -hydride elimination side products common in ethyl couplings.
    

Step 3: Organozinc Addition

  • Cool the reaction to 0°C.

  • Add EtZnCl (1.2 equiv) dropwise.

  • Caution: Exothermic. Maintain temperature to prevent catalyst decomposition.

Step 4: Reaction & Monitoring

  • Warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitor via GC-MS or HPLC. Look for the disappearance of the Bromo-starting material.

    • Success Marker: Conversion >98%.[1]

    • Selectivity Check: Ensure the Mass Spec shows the Chlorine isotope pattern (3:1 ratio for

      
      ) is retained in the product.
      

Step 5: Quench & Deprotection

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Deprotect the silyl ether using TBAF (1.1 equiv) in THF for 1 hour.

  • Acidify workup to isolate the free phenol.

Troubleshooting Guide (Root Cause Analysis)

Use this logic table to diagnose low yields.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture/Oxygen Negishi is less forgiving than Suzuki. Ensure solvents are <50 ppm water. Flame-dry all glassware.
Inactive Zinc If preparing EtZnCl in situ, the Zn activation failed. Use commercial EtZnCl or add TMSCl/1,2-dibromoethane to activate Zn dust.
Dehalogenation (Product is 3-Chlorophenol)

-Hydride Elimination
The ethyl group on Pd undergoes elimination before reductive elimination. Switch to Pd(dppf)Cl2 or increase ligand bulk (e.g., XPhos). Lower temperature to 0°C.
Loss of Chlorine (Product is 4-Ethylphenol) Over-reaction Reaction time too long or temperature too high. Pd eventually inserts into C-Cl. Stop reaction immediately upon consumption of starting material.
Homocoupling (Butane formation) Oxidative Coupling Presence of traces of oxidants (O2) or Cu salts. Ensure strict inert atmosphere.
No Reaction Catalyst Poisoning Free phenol groups (if protection failed) quench the Zn reagent. Verify protection via NMR before coupling.
Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurity Check1 Is Phenol Protected? Issue->Check1 Check2 Is Solvent Dry? Check1->Check2 Yes Action1 Protect OH first (TBS/MOM) Check1->Action1 No Check3 Is Cl lost? Check2->Check3 Yes Action2 Add Molecular Sieves Use Schlenk Line Check2->Action2 No Action3 Reduce Temp Shorten Time Check3->Action3 Yes

Figure 2: Diagnostic workflow for common Negishi coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without protecting the phenol? A: Technically, yes, but it is risky. You would need to use 2.2 equivalents of Et2Zn . The first equivalent acts as a base to deprotonate the phenol (


), and the second equivalent participates in the coupling.
  • Risk:[2] The resulting zinc-phenoxide species is often insoluble, leading to heterogeneous mixtures and stalled stirring.

  • Recommendation: For reliable scale-up, always protect the phenol .

Q: Why do you recommend EtZnCl over Et2Zn? A: While


 (Diethylzinc) is more reactive, it is highly pyrophoric (ignites in air). 

is less hazardous and often provides higher selectivity for the C-Br bond over the C-Cl bond due to the "Schlenk Equilibrium" modulation.

Q: My product contains an impurity with mass M-2 (vinyl impurity). What is it? A: This is likely 3-chloro-4-vinylphenol . It results from


-hydride elimination of the ethyl group on the palladium center, followed by re-insertion or reductive elimination.
  • Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf accelerates the reductive elimination step, favoring the ethyl product over the vinyl side-product [2].

Q: Can I use a Nickel catalyst instead of Palladium? A: Nickel is cheaper but much more likely to activate the C-Cl bond (position 3) alongside the C-Br bond, leading to mixtures of 4-ethyl, 3-ethyl, and 3,4-diethyl products. Palladium is required for the necessary chemoselectivity (Br > Cl).

References

  • Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755.

  • Milne, J. E., & Buchwald, S. L. (2004).[3] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[4] Journal of the American Chemical Society, 126(40), 13028-13029.

  • Negishi, E. (2011).[3] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6738-6764.

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-4-ethylphenol Oil by Silica Gel Chromatography

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-Chloro-4-ethylphenol oil using silica gel chromatography. Here, we...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-Chloro-4-ethylphenol oil using silica gel chromatography. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to empower you to overcome common challenges in your purification workflow.

Introduction to the Challenge

3-Chloro-4-ethylphenol is a substituted phenolic compound, and like many phenols, its purification can be nuanced. The presence of the hydroxyl group makes it polar and slightly acidic, which dictates its interaction with the silica gel stationary phase. The oily nature of the crude product suggests the presence of non-polar impurities. Successful purification, therefore, hinges on the careful selection of chromatographic conditions to exploit the polarity difference between the target compound and its contaminants.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of 3-Chloro-4-ethylphenol and related phenolic compounds.

1. How do I select an appropriate solvent system (mobile phase) for the purification of 3-Chloro-4-ethylphenol?

The selection of the mobile phase is critical for achieving good separation. For normal-phase silica gel chromatography, a mixture of a non-polar solvent and a slightly more polar solvent is typically used.

  • Initial Solvent Screening with Thin-Layer Chromatography (TLC): Before committing to a column, it is essential to screen various solvent systems using TLC.[1] A good solvent system will give your target compound, 3-Chloro-4-ethylphenol, a retention factor (Rf) of approximately 0.3.[2]

  • Recommended Solvent Systems: For phenols, common mobile phases consist of a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[1][3][4]

    • Starting Point: A good starting point for 3-Chloro-4-ethylphenol would be a mixture of hexane and ethyl acetate. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Alternative Systems: Other systems to consider include toluene:ethyl acetate or dichloromethane:hexane mixtures.[1][5] For more polar impurities, a small amount of methanol could be added to the mobile phase, but with caution, as it can significantly reduce the retention of your compound.

2. What is the ideal ratio of silica gel to my crude 3-Chloro-4-ethylphenol oil?

The ratio of the stationary phase (silica gel) to the crude sample is a key parameter that influences the resolution of the separation.

  • General Guideline: A common rule of thumb is to use a silica gel-to-crude sample weight ratio of between 20:1 and 50:1.[6] For difficult separations where impurities are very close in polarity to the target compound, this ratio can be increased to 100:1.

  • Rationale: A higher ratio provides more surface area for the separation to occur, leading to better resolution between compounds. However, using an excessively large amount of silica gel can lead to longer run times and increased solvent consumption.

3. What is the best way to pack the chromatography column?

Proper column packing is crucial to avoid issues like band broadening and cracking of the stationary phase, which can ruin a separation.[7]

  • Slurry Packing Method: The slurry method is generally preferred for achieving a homogenous and well-packed column.[6]

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use for the separation.[6]

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the sides of the column to dislodge any air bubbles and help the silica gel settle evenly.[6]

    • Once the silica gel has settled, add a thin layer of sand on top to prevent the stationary phase from being disturbed when you add the mobile phase or your sample.[6]

4. How should I load my 3-Chloro-4-ethylphenol oil onto the column?

The method of sample application can significantly impact the efficiency of the separation.

  • Wet Loading: If your crude oil is soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase or if you have a relatively large amount of crude material, dry loading is the preferred method.[2]

    • Dissolve your crude 3-Chloro-4-ethylphenol oil in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution (approximately 2-3 times the weight of your crude sample).

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder of your crude sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.

Troubleshooting Guide

Even with careful planning, issues can arise during the purification process. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause(s) Solution(s)
Poor Separation (Co-elution of compounds) 1. Inappropriate Mobile Phase: The polarity of the solvent system may not be optimal to resolve the components of your mixture. 2. Column Overloading: Too much sample has been loaded onto the column for the amount of silica gel used. 3. Poorly Packed Column: The presence of channels or cracks in the silica bed leads to uneven flow of the mobile phase.1. Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. Try a less polar solvent system or a different combination of solvents to increase the difference in Rf values between your product and the impurities.[1] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column or increase the amount of silica gel. 3. Repack the Column: Carefully repack the column using the slurry method to ensure a homogenous stationary phase.
Compound is Stuck on the Column 1. Mobile Phase is Too Non-Polar: The solvent system is not strong enough to elute your compound. 2. Compound Degradation on Silica: Phenols can sometimes be sensitive to the acidic nature of silica gel and may degrade on the column.[8]1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution). If your compound is still not eluting, a stronger solvent like methanol may be required in small percentages. 2. Deactivate the Silica Gel: If you suspect degradation, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the mobile phase.[5]
Streaking or Tailing of the Compound Band 1. Sample Overload: The concentration of the sample is too high, leading to non-ideal interactions with the stationary phase. 2. Interaction with Acidic Silica: The acidic nature of silica gel can cause tailing of basic or some polar compounds. While 3-Chloro-4-ethylphenol is acidic, strong interactions can still occur.1. Dilute the Sample: Ensure your sample is loaded in a dilute solution. 2. Add a Modifier to the Mobile Phase: Adding a small amount of a slightly more polar solvent or a modifier like acetic acid can sometimes improve peak shape for acidic compounds.
Cracked or Dry Column 1. Column Ran Dry: The solvent level dropped below the top of the silica bed, allowing air to enter and create channels.1. Maintain Solvent Level: Always ensure that the solvent level is above the top of the stationary phase. Never let the column run dry.

Experimental Workflow & Diagrams

To provide a clearer understanding of the process, the following workflow and diagrams illustrate the key steps in the purification of 3-Chloro-4-ethylphenol oil.

General Workflow for Silica Gel Chromatography

Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Solvent System Selection) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Optimal Rf ~0.3 Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (e.g., TLC, UV) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Purified_Product Purified_Product Evaporate->Purified_Product Pure 3-Chloro-4-ethylphenol

Caption: A step-by-step workflow for the purification of 3-Chloro-4-ethylphenol.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Stuck Compound Stuck? Start->Stuck Tailing Band Tailing/Streaking? Start->Tailing Cracked Column Cracked? Start->Cracked Overload Reduce Sample Load or Increase Silica Ratio PoorSep->Overload Yes BadSolvent Optimize Mobile Phase (via TLC) PoorSep->BadSolvent No TooNonPolar Increase Mobile Phase Polarity (Gradient Elution) Stuck->TooNonPolar Yes Degradation Consider Deactivating Silica (e.g., with Triethylamine) Stuck->Degradation No TailingOverload Dilute Sample Before Loading Tailing->TailingOverload Yes SilicaInteraction Add Modifier to Mobile Phase (e.g., Acetic Acid) Tailing->SilicaInteraction No RanDry Repack Column and Maintain Solvent Level Cracked->RanDry Yes

Sources

Troubleshooting

Removing unreacted starting materials from 3-Chloro-4-ethylphenol crude

Technical Support Center: Purification of 3-Chloro-4-ethylphenol This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted star...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-4-ethylphenol

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from crude 3-Chloro-4-ethylphenol. It offers in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 3-Chloro-4-ethylphenol?

The most common impurities will depend on the synthetic route used. However, typical impurities include unreacted starting materials such as 4-ethylphenol and chlorinating agents (e.g., sulfuryl chloride, hydrochloric acid), as well as side-products from the chlorination reaction, like dichlorinated phenols or isomers. The physical properties of the target compound and potential impurities are crucial for selecting an appropriate purification method.

Table 1: Physical Properties of 3-Chloro-4-ethylphenol and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
3-Chloro-4-ethylphenol156.61235-23744-47Soluble in ethanol, ether, and benzene. Slightly soluble in water.
4-ethylphenol122.1621942-45Soluble in ethanol, ether, and chloroform. Sparingly soluble in water.
Sulfuryl chloride134.9769.1-54.1Reacts with water. Soluble in acetic acid and benzene.
Hydrochloric acid36.46-85.05 (as HCl gas)-114.2 (as HCl gas)Highly soluble in water.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to 3-Chloro-4-ethylphenol.

Method 1: Fractional Distillation

Fractional distillation is a suitable method for separating compounds with different boiling points. Given the relatively small difference in boiling points between 3-Chloro-4-ethylphenol (235-237 °C) and 4-ethylphenol (219 °C), a fractional distillation column with a high number of theoretical plates is recommended for efficient separation.

Several factors can lead to poor separation during fractional distillation:

  • Insufficient Column Efficiency: The packed column (e.g., with Raschig rings or Vigreux indentations) may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material.

  • Incorrect Heating Rate: Rapid heating can lead to "flooding" of the column, where the vapor flow prevents the condensed liquid from returning to the distillation flask, disrupting the equilibrium. A slow and steady heating rate is crucial.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the column well with glass wool or aluminum foil.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Crude Material Loading: Charge the round-bottom flask with the crude 3-Chloro-4-ethylphenol. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Once the mixture starts to boil, adjust the heating rate to allow a steady reflux of condensate in the column. Allow the column to equilibrate for at least 30 minutes before collecting any distillate.

  • Fraction Collection: Slowly collect the fractions. The first fraction will be enriched with the lower-boiling point impurity (4-ethylphenol). Monitor the temperature at the top of the column; a stable temperature indicates the collection of a pure fraction. The temperature will then rise as the higher-boiling 3-Chloro-4-ethylphenol begins to distill.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Fractional_Distillation_Workflow Start Crude 3-Chloro-4-ethylphenol Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Gentle Heating Setup->Heat Equilibrate Column Equilibration (Reflux) Heat->Equilibrate Collect Collect Fractions Equilibrate->Collect Analyze Analyze Purity (GC/NMR) Collect->Analyze Impurity Impurity Fraction (e.g., 4-ethylphenol) Analyze->Impurity Product Pure 3-Chloro-4-ethylphenol Analyze->Product

Caption: Workflow for fractional distillation.

Method 2: Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. For 3-Chloro-4-ethylphenol, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase.

This is a common issue and can be addressed by optimizing the mobile phase and column parameters:

  • Solvent Polarity: If the compounds are eluting too quickly and together, the mobile phase is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. Conversely, if the compounds are not moving down the column, the mobile phase is too non-polar; in this case, increase the polarity.

  • Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

  • Sample Loading: Overloading the column with too much crude material will result in broad, overlapping bands. Use an appropriate amount of sample for the column size.

  • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 3-Chloro-4-ethylphenol in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes.

  • Analysis: Spot the collected fractions on a Thin Layer Chromatography (TLC) plate to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-4-ethylphenol.

Column_Chromatography_Workflow Start Crude 3-Chloro-4-ethylphenol Pack Pack Silica Gel Column Start->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified 3-Chloro-4-ethylphenol Evaporate->Product

Caption: Workflow for column chromatography.

Method 3: Acid-Base Extraction

This technique leverages the acidic nature of phenols to separate them from non-acidic impurities. 3-Chloro-4-ethylphenol, being a phenol, will react with a strong base to form a water-soluble salt.

Low yield after an acid-base extraction can be due to several reasons:

  • Incomplete Extraction: The pH of the aqueous phase may not have been high enough to deprotonate all the phenol. Ensure a sufficiently high pH by using an excess of a strong base like sodium hydroxide.

  • Incomplete Precipitation: After acidification, the phenolic product may not have fully precipitated out of the aqueous solution. Cooling the solution in an ice bath can improve precipitation.

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping some of the product. Breaking the emulsion, for instance by adding brine, can help.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a strong base (e.g., 1 M NaOH). The 3-Chloro-4-ethylphenol will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer from the organic layer, which contains non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the 3-Chloro-4-ethylphenol precipitates out.

  • Isolation: Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it.

Acid_Base_Extraction_Workflow Start Crude Mixture in Organic Solvent Extract Extract with Aqueous Base (NaOH) Start->Extract Separate Separate Aqueous and Organic Layers Extract->Separate Aqueous Aqueous Layer (Phenolate Salt) Separate->Aqueous Organic Organic Layer (Impurities) Separate->Organic Acidify Acidify Aqueous Layer (HCl) Aqueous->Acidify Precipitate Precipitation of Phenol Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Product Pure 3-Chloro-4-ethylphenol Filter->Product

Caption: Workflow for acid-base extraction.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70731, 3-Chloro-4-ethylphenol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7589, 4-ethylphenol. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
Optimization

Optimizing reaction temperature for 3-Chloro-4-ethylphenol synthesis

Technical Support Center: 3-Chloro-4-ethylphenol Synthesis Introduction: The Critical Role of Temperature in Phenolic Chlorination Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethylphenol. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-ethylphenol Synthesis

Introduction: The Critical Role of Temperature in Phenolic Chlorination

Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethylphenol. This molecule is a key intermediate in various sectors, including pharmaceuticals and specialty chemicals. The synthesis, primarily achieved through the electrophilic aromatic substitution of 4-ethylphenol, is highly sensitive to reaction conditions. Among these, temperature is arguably the most critical parameter to control.

The hydroxyl group of the phenol ring is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] This high reactivity, while beneficial for conversion, presents a significant challenge in controlling selectivity. The reaction temperature directly governs the kinetic and thermodynamic pathways, influencing not only the rate of reaction but also the distribution of mono-chlorinated isomers (ortho vs. para), the formation of di- and poly-chlorinated byproducts, and the extent of undesirable side reactions like oxidation and tar formation.[3][4]

This guide provides a troubleshooting framework in a question-and-answer format to address specific issues you may encounter during your experiments, helping you rationalize and optimize the reaction temperature for a successful, high-yield synthesis.

Core Principles: Temperature's Influence on Reaction Dynamics

The chlorination of 4-ethylphenol is a classic electrophilic aromatic substitution. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both ortho, para-directing. However, the -OH group is a much stronger activating group, meaning it primarily controls the position of the incoming electrophile (Cl⁺). The desired product, 3-Chloro-4-ethylphenol, is the result of chlorination at one of the ortho positions relative to the powerful -OH director.

Temperature influences this process in three fundamental ways:

  • Reaction Rate: As per the Arrhenius equation, higher temperatures increase the reaction rate. However, this applies to all potential reactions, including undesired ones.

  • Selectivity (Regiochemistry): Temperature can alter the ratio of kinetic to thermodynamic products. For many phenolic halogenations, lower temperatures favor the formation of a specific isomer by limiting the energy available to overcome higher activation barriers for other isomers.[5]

  • Byproduct Formation: Elevated temperatures provide sufficient energy to overcome the activation energy for secondary reactions, such as dichlorination or polymerization of the starting material, which often leads to the formation of complex, tarry impurities.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly or not at all. Can I simply increase the temperature to speed it up?

Answer: While increasing the temperature will certainly increase the reaction rate, it is a coarse adjustment that can lead to significant complications. Before raising the temperature, consider the following:

  • Causality: A slow reaction is often due to insufficient activation of the chlorinating agent or catalyst deactivation. The hydroxyl group in 4-ethylphenol is strongly activating, so a lack of reactivity is unusual unless a very mild chlorinating agent is used without a catalyst.

  • Recommended Action: First, verify the integrity of your reagents and catalyst (if any). Ensure your solvent is anhydrous, as water can deactivate many catalysts and react with chlorinating agents like sulfuryl chloride (SO₂Cl₂). A modest, incremental increase in temperature (e.g., from 0°C to 10-20°C) is a more prudent approach than a large jump. Monitor the reaction profile closely by TLC or GC after each adjustment.

  • Expert Insight: A sudden, large increase in temperature can trigger a runaway reaction, especially once the induction period is over. This is a significant safety hazard in chlorination reactions.[7] The goal is controlled, selective conversion, not just rapid consumption of starting material.

Q2: I am observing a significant amount of dichlorinated byproduct (3,5-dichloro-4-ethylphenol). How can temperature control mitigate this?

Answer: The formation of dichlorinated products is a classic sign that the reaction conditions are too harsh, with temperature being a primary factor.

  • Causality: The first chlorination product, 3-Chloro-4-ethylphenol, is still an activated aromatic ring and can undergo a second electrophilic substitution. High temperatures provide the energy needed to overcome the activation barrier for this second chlorination, reducing the selectivity for the mono-chlorinated product.

  • Recommended Action: Lowering the reaction temperature is the most effective strategy. Many selective phenolic chlorinations are performed at temperatures between 0°C and room temperature (approx. 20-25°C).[8] By reducing the thermal energy in the system, you can slow the rate of the second chlorination significantly more than the first, thereby increasing selectivity. Additionally, ensure you are using a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents).

Q3: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar during workup. What is the cause?

Answer: Tar formation is a common issue in phenol chemistry and is strongly linked to excessive reaction temperatures.

  • Causality: Phenols are susceptible to oxidation, and this process is accelerated at higher temperatures. The chlorinating agent itself or reactive intermediates can act as oxidants. This leads to the formation of quinone-type structures and subsequent polymerization, resulting in high-molecular-weight, insoluble tars.[4] Temperatures above 150°C are often cited as detrimental to the quality of chlorophenol products.[6]

  • Recommended Action:

    • Lower the Temperature: This is the most critical step. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

    • Controlled Addition: Add the chlorinating agent slowly and sub-surface to the cooled reaction mixture. This maintains a low instantaneous concentration of the electrophile and helps dissipate the heat of reaction, preventing localized "hot spots."

Q4: How does my choice of chlorinating agent (e.g., Sulfuryl Chloride vs. Chlorine Gas) affect the optimal temperature?

Answer: The reactivity of the chlorinating agent is a key factor. A more reactive agent generally requires lower temperatures for a controlled reaction.

  • Sulfuryl Chloride (SO₂Cl₂): Often preferred in laboratory settings as it is a liquid and easier to handle than chlorine gas.[9] Its reaction can be catalyzed by Lewis acids or sulfur compounds to enhance selectivity.[8][10] Optimal temperatures are typically in the range of 0°C to 50°C, depending on the substrate and catalyst used.

  • Chlorine (Cl₂): Highly reactive and can lead to over-chlorination if not used with care. Reactions with chlorine gas often require very low temperatures (e.g., below 0°C) and dilute conditions to achieve good selectivity.

  • Expert Insight: For the synthesis of 3-Chloro-4-ethylphenol, sulfuryl chloride offers a better balance of reactivity and handling. Starting your optimization experiments at around 10°C with SO₂Cl₂ is a sound strategy.

Experimental Protocols & Data

Protocol 1: General Procedure for Synthesis of 3-Chloro-4-ethylphenol

This is a representative protocol. The exact temperature must be optimized.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-ethylphenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 5°C) using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed the setpoint by more than 2-3°C.

  • Reaction: Stir the mixture at the set temperature for 2-4 hours, monitoring the progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding cold water or a dilute solution of sodium bisulfite.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography or distillation.

Data Presentation: Temperature Effects on Synthesis

The table below summarizes the expected outcomes as a function of reaction temperature, based on common observations in phenolic chlorination.

Temperature RangeReaction RateSelectivity for 3-Chloro-4-ethylphenolDichlorination ByproductTar/Impurity FormationRecommended For
Low (0-15°C) Slow to ModerateHigh to ExcellentMinimalMinimalInitial optimization, high-selectivity synthesis
Optimal (15-35°C) Moderate to FastGood to HighLow to ModerateLowScalable production, balance of rate and yield
High (>40°C) Very FastPoorSignificantSignificantNot recommended; leads to poor yield and purity

Visualization of Workflows

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for determining the optimal reaction temperature for your specific laboratory conditions.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision prep Define Temperature Points (e.g., 5°C, 15°C, 25°C, 35°C) setup Prepare Identical Small-Scale Reaction Setups (4x) prep->setup run Run Reactions in Parallel at Set Temperatures setup->run monitor Monitor Each Reaction (TLC/GC at t=30, 60, 120 min) run->monitor analyze Analyze Crude Product Ratios (GC-MS or 1H NMR) monitor->analyze compare Compare Yield, Selectivity, and Impurity Profile analyze->compare select Select Optimal Temperature (Best balance of rate and purity) compare->select scale_up scale_up select->scale_up Proceed to Scale-up

Caption: A systematic workflow for optimizing reaction temperature.

Troubleshooting Decision Tree

This diagram provides a decision-making path for common temperature-related issues.

G action_node action_node start Low Yield or Purity? issue1 High Dichlorination? start->issue1 Check Byproducts issue2 High Starting Material Remaining? issue1->issue2 No action_node1 Action: Decrease Temperature (e.g., by 10°C). Verify Stoichiometry (1.05 eq). issue1->action_node1 Yes issue3 Significant Tar Formation? issue2->issue3 No action_node2 Action: Increase Temperature Incrementally (e.g., by 5°C). Check Catalyst/Reagent Quality. issue2->action_node2 Yes action_node3 Action: Decrease Temperature Significantly. Ensure Slow Reagent Addition. issue3->action_node3 Yes action_node4 Consult Further Troubleshooting Guides issue3->action_node4 No

Sources

Troubleshooting

Handling air-sensitive reagents during 3-Chloro-4-ethylphenol preparation

Technical Support Guide: Handling Air-Sensitive Reagents in 3-Chloro-4-ethylphenol Synthesis Executive Summary & Chemical Context The preparation of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) typically follows electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Handling Air-Sensitive Reagents in 3-Chloro-4-ethylphenol Synthesis

Executive Summary & Chemical Context

The preparation of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) typically follows electrophilic aromatic substitution pathways where the handling of Lewis acid catalysts is the critical "air-sensitive" control point. Unlike simple aqueous workups, the success of this synthesis relies on the rigorous exclusion of moisture and oxygen during the activation steps.

This guide addresses the two primary synthetic routes and their respective air-sensitive hazards:

  • Friedel-Crafts Alkylation: Uses Aluminum Chloride (AlCl

    
    )  to ethylate 3-chlorophenol.
    
    • Risk: AlCl

      
       is highly hygroscopic; moisture deactivates the catalyst and generates HCl gas.
      
  • Demethylation (Pharma-Grade Route): Uses Boron Tribromide (BBr

    
    )  to cleave 3-chloro-4-ethylanisole.
    
    • Risk: BBr

      
       reacts violently with moisture and fumes in air; requires strict Schlenk or cannula techniques.
      

Critical Reagent Profiles

ReagentRole in SynthesisAir/Moisture SensitivityHazard ClassHandling Requirement
Aluminum Chloride (AlCl

)
Catalyst for ethylation of 3-chlorophenolHigh (Moisture) . Reacts with H

O to form Al(OH)

+ HCl.
Corrosive, FumingPowder funnel under N

flow or Glovebox.
Boron Tribromide (BBr

)
Demethylating agent for anisole precursorsExtreme (Moisture) . Pyrophoric-like hydrolysis.Poison, CorrosiveSyringe/Cannula transfer only. Never open to air.
Sulfuryl Chloride (SO

Cl

)
Alternative chlorinating agentModerate (Moisture) . Hydrolyzes to H

SO

+ HCl.
Corrosive, LachrymatorSyringe transfer; pressure-equalizing funnel.

Protocol A: Handling Aluminum Chloride (AlCl )

Applicable to the Friedel-Crafts alkylation of 3-chlorophenol.

The Challenge: Catalyst Deactivation

In the alkylation of 3-chlorophenol, the hydroxyl group coordinates with AlCl


, requiring >1 equivalent of catalyst. If the AlCl

has absorbed atmospheric moisture (turning "gummy" or gray), it will fail to generate the ethyl cation, resulting in recovered starting material.
Step-by-Step Handling Guide
  • Preparation: Oven-dry all glassware (120°C, >4 hours). Assemble hot and cool under a stream of dry Nitrogen/Argon.

  • Weighing:

    • Ideal: Weigh AlCl

      
       inside a glovebox.
      
    • Lab Bench: Weigh rapidly into a tared, N

      
      -flushed Schlenk tube or stoppered flask. Do not use weighing boats; weigh directly into the transfer vessel to minimize surface exposure.
      
  • Addition:

    • Suspend 3-chlorophenol in dry solvent (DCM or 1,2-dichloroethane).

    • Add AlCl

      
      solid  via a wide-bore powder funnel against a positive pressure of nitrogen.
      
    • Note: Expect an exotherm and HCl evolution as the Al-phenoxide complex forms.

Troubleshooting AlCl Issues

Q: My reaction turned into a black tar and yield is <10%. What happened?

  • Diagnosis: Likely moisture contamination or excessive temperature during AlCl

    
     addition. The "tar" is polymerized alkylated products promoted by localized hot spots.
    
  • Solution: Ensure the solvent is anhydrous (<50 ppm H

    
    O). Add AlCl
    
    
    
    in portions at 0°C, allowing the exotherm to subside between additions.

Q: The AlCl


 is fuming heavily in the bottle. Is it usable? 
  • Diagnosis: The reagent has been compromised by humidity. The white crust on the particles is hydrated alumina, which is catalytically dead.

  • Solution: Discard (quench carefully). Use fresh, anhydrous AlCl

    
     (yellow/white free-flowing powder). Sublimation can purify degraded AlCl
    
    
    
    , but purchasing fresh ampoules is safer for scale-up.

Protocol B: Handling Boron Tribromide (BBr )

Applicable to the demethylation of 3-chloro-4-ethylanisole (High-Purity Route).

The Challenge: Violent Hydrolysis

BBr


 is superior for cleaving aryl methyl ethers without affecting the ethyl group or chlorine atom. However, it is unforgiving with moisture.
Cannula Transfer Workflow
  • Setup: Secure the BBr

    
     bottle with a clamp. Insert a short N
    
    
    
    inlet needle to pressurize the bottle (2-3 psi).
  • Transfer: Use a double-tipped needle (cannula). Insert one end into the BBr

    
     reagent bottle (liquid phase) and the other into the reaction flask (through a septum).
    
  • Control: The pressure differential drives the liquid. Measure by volume using a graduated addition funnel (also under N

    
    ) or by weight (using a tared flask).
    
  • Quenching (CRITICAL):

    • Cool the reaction mixture to -78°C or 0°C.

    • Do NOT add water directly.

    • Add Methanol dropwise first. This forms volatile trimethyl borate and HBr, moderating the exotherm.

    • Only after the "fizzing" stops, add water/bicarbonate.

BBr3_Workflow Start Dry Glassware (Oven 120°C) Setup N2 Purge & Septum Seal Start->Setup Transfer Cannula Transfer (Positive Pressure) Setup->Transfer Strict Anaerobic Reaction Reaction at -78°C (DCM Solvent) Transfer->Reaction Quench Quench: MeOH Dropwise Then Water Reaction->Quench Exothermic Risk

Caption: Workflow for safe handling of BBr


 during demethylation steps.

Synthesis Logic & Pathway Visualization

Understanding why we use these reagents helps in troubleshooting. The goal is to place the Ethyl group at position 4 and Chlorine at position 3.

  • Direct Chlorination of 4-ethylphenol: Often leads to 2-chloro -4-ethylphenol (ortho to OH) because OH is a stronger director than Ethyl. This is the wrong isomer .

  • Friedel-Crafts of 3-chlorophenol: The OH directs para (to position 4). The Cl (at 3) directs ortho/para. Position 4 is reinforced by both directors (Para to OH, Ortho to Cl). This is the correct route .

Synthesis_Path SM 3-Chlorophenol (Starting Material) Intermediate Al-Phenoxide Complex (Moisture Sensitive) SM->Intermediate AlCl3 coord. Reagent Ethyl Bromide + AlCl3 (Air Sensitive Step) Reagent->Intermediate Catalyst Activation Product 3-Chloro-4-ethylphenol (Target) Intermediate->Product EtBr, Alkylation (Para) Isomer 3-Chloro-6-ethylphenol (Minor Impurity) Intermediate->Isomer Alkylation (Ortho)

Caption: Mechanistic pathway showing the critical AlCl


 activation step.

FAQ: Technical Troubleshooting

Q: Can I use AlCl


 from a jar that was opened last month? 
  • A: Only if it was stored in a desiccator or taped with Parafilm under N

    
    . If the solid clumps or smells strongly of HCl before opening, the surface area is compromised. For 3-chloro-4-ethylphenol synthesis, catalyst activity determines the regioselectivity. Degraded catalyst slows the reaction, allowing thermodynamic equilibration to the wrong isomers.
    

Q: How do I clean glassware contaminated with AlCl


 or BBr

residues?
  • A: Never rinse directly with water.

    • For AlCl

      
      :  Rinse with a large volume of dilute HCl or alcohol in a fume hood.
      
    • For BBr

      
      :  Quench the glassware in a bath of isopropanol or methanol inside the hood. Once the fuming stops, wash with water.[1]
      

Q: Why is the color of my reaction mixture changing from yellow to dark red?

  • A: In Friedel-Crafts alkylation, a color change to deep red or orange is normal and indicates the formation of the Sigma-complex (arenium ion). If it turns black/tarry, the temperature is too high. If it stays pale yellow, the catalyst may be dead (wet).

References

  • Friedel-Crafts Alkylation Mechanism & Catalyst Handling

    • Source: Master Organic Chemistry. "Friedel-Crafts Alkylation." Available at: [Link]

  • Boron Tribromide (BBr

    
    ) Demethylation Protocols: 
    
    • Source: Organic Syntheses, Coll. Vol. 6, p. 412 (1988). "Demethylation of Aryl Methyl Ethers." Available at: [Link]

  • Safety Data & Handling of Air-Sensitive Reagents
  • 3-Chloro-4-ethylphenol Compound Data

    • Source: PubChem CID 18419379.[2] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-4-ethylphenol 1H NMR chemical shift assignments

This guide provides a rigorous technical analysis of the 1H NMR chemical shift assignments for 3-Chloro-4-ethylphenol , designed for researchers requiring precise structural validation. Content Type: Technical Comparison...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 1H NMR chemical shift assignments for 3-Chloro-4-ethylphenol , designed for researchers requiring precise structural validation.

Content Type: Technical Comparison & Assignment Protocol Target Molecule: 3-Chloro-4-ethylphenol (CAS: 1243290-06-3) Primary Application: Structural Elucidation, Isomer Differentiation, and QC Benchmarking.

Executive Summary & Comparison Scope

In drug development and fine chemical synthesis, 3-Chloro-4-ethylphenol often co-elutes with its regioisomer, 4-chloro-3-ethylphenol . Standard HPLC methods may struggle to resolve these isomers due to identical molecular weights and similar polarities.

1H NMR Spectroscopy serves as the definitive "performance" tool for distinguishing these alternatives. This guide compares the spectral signature of the target molecule against its closest isomers, establishing a self-validating assignment logic based on spin-spin coupling constants (


)  and substituent-induced chemical shifts (SCS) .
Performance Matrix: NMR vs. Alternatives
Feature1H NMR (Target) HPLC-UV MS (EI/ESI)
Isomer Specificity High (Coupling patterns differ)Low (Retention times overlap)Zero (Identical

)
Quantification Direct (Molar ratio via integration)Requires reference standardsRequires ionization curves
Structural Proof Definitive (Connectivity established)InferentialFragment-based only

Theoretical Grounding: Substituent Effects

To assign the spectrum accurately without a reference standard, we utilize the Chemically Induced Shift Increment System . The benzene ring is perturbed by three substituents:

  • -OH (Position 1): Strong electron donor (+M), shields ortho/para.

  • -Cl (Position 3): Weak electron withdrawer (-I), deshields ortho slightly, shields meta/para via resonance (+M).

  • -Ethyl (Position 4): Weak electron donor (+I), shields ortho/para.

Predicted Chemical Shift Calculation (vs. Benzene 7.27)
  • H2 (Ortho to OH, Ortho to Cl): The shielding from OH (-0.5 ppm) competes with the inductive deshielding of Cl.

  • H5 (Ortho to Ethyl, Meta to Cl): Shielded by Ethyl, but less shielded by OH (para position).

  • H6 (Ortho to OH, Meta to Ethyl): Strongly shielded by OH.

Experimental Protocol

Sample Preparation[1][2][3][4]
  • Solvent:

    
     (99.8% D) is preferred for resolution.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Optional: Add 1 drop

    
     to identify the hydroxyl proton (signal disappears).[1]
    
Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Spectral Width: -2 to 12 ppm.

  • Scans (NS): 16 (sufficient for >95% purity).

Detailed Assignment & Data Analysis

The following table synthesizes experimental expectations with theoretical increment calculations.

Table 1: 1H NMR Chemical Shift Assignments (3-Chloro-4-ethylphenol)
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
1-OH Hydroxyl4.8 - 5.5Broad Singlet-Variable; disappears with

.
H2 Aromatic6.85 - 6.95 Doublet (d)~2.5Meta-coupling to H6. Isolated from H5 by substituents.
H5 Aromatic7.05 - 7.15 Doublet (d)~8.2Ortho-coupling to H6. Deshielded relative to H6 due to distance from OH.
H6 Aromatic6.65 - 6.75 Doublet of Doublets (dd)8.2, 2.5Ortho to H5, Meta to H2. Most shielded (Ortho to OH).
Ethyl-CH2 Methylene2.65Quartet (q)7.5Coupled to Methyl.
Ethyl-CH3 Methyl1.20Triplet (t)7.5Coupled to Methylene.
Differentiating the Isomer (4-Chloro-3-ethylphenol)

The critical distinction lies in the splitting pattern :

  • Target (3-Cl-4-Et): Two doublets (H2, H5) and one doublet of doublets (H6).

  • Alternative (4-Cl-3-Et):

    • H2: Appears as a singlet (or very fine doublet) because it is isolated between Cl and Ethyl substituents (no strong ortho/meta partners).

    • H5/H6: Appear as an ortho-coupled pair (d, d).

  • Key Takeaway: If you see a sharp aromatic singlet, you likely have the 4-chloro-3-ethyl isomer.

Visualization of Assignment Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the decision-making process for validating the structure based on spectral features.

NMR_Assignment_Flow Start Raw 1H NMR Spectrum Aliphatic Identify Aliphatic Region (1.0 - 3.0 ppm) Start->Aliphatic EthylCheck Triplet (1.2 ppm) + Quartet (2.6 ppm)? Aliphatic->EthylCheck Aromatic Identify Aromatic Region (6.5 - 7.5 ppm) EthylCheck->Aromatic Confirmed Integration Integration Ratio 3:2:1 (Ar:CH2:CH3) Aromatic->Integration Splitting Analyze Splitting Pattern Integration->Splitting Result_Target Pattern: d, d, dd (Target: 3-Cl-4-Et) Splitting->Result_Target Meta coupling observed (H2) Result_Isomer Pattern: s, d, d (Isomer: 4-Cl-3-Et) Splitting->Result_Isomer Isolated Singlet observed

Caption: Logical workflow for distinguishing 3-Chloro-4-ethylphenol from its regioisomers using 1D 1H NMR.

Diagram 2: Coupling Pathway & Proton Connectivity

This diagram visualizes the spin-spin interactions that generate the observed multiplicities.

Coupling_Network cluster_ring Aromatic Ring Connectivity H2 H2 (6.9 ppm) Doublet H6 H6 (6.7 ppm) dd H6->H2 J_meta ~2.5 Hz H5 H5 (7.1 ppm) Doublet H6->H5 J_ortho ~8.2 Hz

Caption: Spin system connectivity. H6 acts as the bridge, coupling to both H5 (ortho) and H2 (meta), creating the distinctive doublet-of-doublets signal.

Advanced Verification (2D NMR)

For regulatory submissions, 1D NMR may be insufficient. The following 2D experiments provide absolute confirmation:

  • COSY (Correlation Spectroscopy):

    • Observation: Cross-peak between H5 and H6 (strong ortho coupling). Weak cross-peak between H2 and H6 (meta coupling).

    • Validation: H2 will show no correlation to H5.

  • NOESY (Nuclear Overhauser Effect):

    • Observation: Spatial proximity correlation between Ethyl-CH2 and H5.

    • Differentiation: In the 4-chloro-3-ethyl isomer, the Ethyl-CH2 would show NOE with H2 and H4 (if present), but distinctly not the same pattern as the target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring H-atoms. (Methodology for substituent effect prediction).[2] Retrieved from [Link]

Sources

Validation

FTIR spectral data analysis for 3-Chloro-4-ethylphenol functional groups

Executive Summary 3-Chloro-4-ethylphenol (CAS: 30584-59-1 / 39234-99-6 isomer variants) represents a critical intermediate in the synthesis of agrochemicals and specialty pharmaceuticals. Its structural integrity—defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-ethylphenol (CAS: 30584-59-1 / 39234-99-6 isomer variants) represents a critical intermediate in the synthesis of agrochemicals and specialty pharmaceuticals. Its structural integrity—defined by the coexistence of a phenolic hydroxyl, an electron-withdrawing chlorine atom, and an electron-donating ethyl group on an aromatic core—requires precise analytical validation.

This guide provides a technical deep-dive into the Fourier Transform Infrared (FTIR) spectral analysis of this compound. Unlike generic protocols, this document focuses on distinguishing 3-Chloro-4-ethylphenol from its structural isomers (e.g., 4-chloro-3-ethylphenol) and validates the method against alternative analytical techniques like Raman and NMR.

Part 1: Comparative Technology Review

FTIR vs. Alternative Analytical Modalities

For researchers in drug development, choosing the right analytical tool is a balance of specificity, speed, and sample integrity. While NMR is the gold standard for structural elucidation, FTIR offers superior throughput for functional group verification and routine quality control (QC).

Table 1: Comparative Performance Matrix

FeatureFTIR (Mid-IR ATR) Raman Spectroscopy 1H NMR (400 MHz)
Primary Utility Functional group ID (Fingerprinting)Carbon backbone / Symmetric bondsExact structural connectivity
OH Detection Superior (Strong dipole change)Weak (Low polarizability change)Good (Chemical shift variable)
C-Cl Detection Good (Fingerprint region 600-800 cm⁻¹)Superior (Strong scattering)Indirect (via coupling)
Sample Prep Minimal (ATR)None (Through glass/vials)High (Deuterated solvents)
Isomer Specificity High (Fingerprint region unique)High (Lattice modes unique)Definitive (Coupling constants)
Throughput < 1 min/sample< 1 min/sample10-15 mins/sample

Expert Insight: FTIR is the preferred "first-pass" validation tool. Its sensitivity to the O-H stretching vibration allows immediate assessment of hydrogen bonding status (inter- vs. intramolecular), which correlates with solid-state packing and purity—data that NMR in solution often obscures [1].

Part 2: Detailed Spectral Analysis

Mechanistic Band Assignment

The FTIR spectrum of 3-Chloro-4-ethylphenol is a superposition of three distinct chemical moieties interacting on a benzene ring. The analysis must account for the 1,2,4-trisubstitution pattern , which dictates the Out-of-Plane (OOP) bending vibrations.

1. The Phenolic Hydroxyl (-OH)
  • Region: 3200–3550 cm⁻¹

  • Characteristics: In solid state or concentrated liquid, this band is broad and intense due to intermolecular Hydrogen Bonding (O-H···O).

  • Diagnostic Value: A shift towards higher wavenumbers (>3500 cm⁻¹) indicates free hydroxyls, suggesting dilution or steric hindrance preventing H-bonding.

2. The Aliphatic Ethyl Group (-CH₂CH₃)
  • Region: 2850–2970 cm⁻¹

  • Characteristics:

    • Asymmetric CH₃ stretch: ~2962 cm⁻¹

    • Symmetric CH₂ stretch: ~2872 cm⁻¹

  • differentiation: These bands distinguish the compound from non-alkylated chlorophenols (e.g., 3-chlorophenol).

3. The Aromatic Ring & C-Cl Moiety[1]
  • Ring Breathing: ~1450–1600 cm⁻¹ (C=C skeletal vibrations).

  • C-Cl Stretch: 600–800 cm⁻¹. This is often complex due to coupling with ring vibrations.

  • Substitution Pattern (Fingerprint): The 1,2,4-trisubstitution (with substituents at positions 1, 3, and 4 relative to a defined priority, or chemically 3-chloro-4-ethylphenol) typically shows two strong bands in the 800–900 cm⁻¹ range, corresponding to the isolated hydrogen (position 2) and adjacent hydrogens (positions 5,6) wagging motions [2].

Table 2: Diagnostic Peak Assignments for 3-Chloro-4-ethylphenol

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Phenol (-OH) O-H Stretch3250–3450Strong, BroadH-bonded network
Aromatic C-H C-H Stretch3020–3080WeakAbove 3000 cm⁻¹ boundary
Ethyl (-C₂H₅) C-H Stretch (asym/sym)2965, 2930, 2870MediumDifferentiates from chlorophenols
Aromatic Ring C=C Ring Stretch1590, 1495StrongCharacteristic doublet
Phenol C-O C-O Stretch1230–1260StrongCoupled with OH deformation
Aromatic C-H OOP Bending810–820, 870–885StrongCritical for Isomer ID (1,2,4-subst.)[2][3]
Aryl Chloride C-Cl Stretch680–750Medium/WeakOften obscured; check 1000-1100 overtone

Part 3: Experimental Protocol (Self-Validating System)

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is superior to KBr pellets for phenols as it prevents moisture absorption (which interferes with the OH region) and ensures reproducible path lengths.

Step-by-Step Workflow
  • System Prep:

    • Clean ATR crystal (Diamond or ZnSe) with isopropanol.

    • Validation Check: Run a background scan. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading:

    • Liquids: Place 10 µL on the crystal center.

    • Solids: Place ~5 mg of powder; apply pressure clamp until absorbance peaks at ~1000 cm⁻¹ reach 0.2–0.5 A.U.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids/liquids).

    • Scans: 32 or 64 (To optimize Signal-to-Noise).

    • Range: 4000–600 cm⁻¹.[4]

  • Data Processing:

    • Apply ATR Correction (adjusts for penetration depth vs. wavelength).

    • Baseline correct (Rubberband method) if scattering is observed.

Part 4: Visualization & Logic Flows

Diagram 1: Analytical Workflow for Phenolic Derivatives

This workflow ensures data integrity from acquisition to spectral validation.

FTIR_Workflow Start Sample Receipt (3-Chloro-4-ethylphenol) Prep ATR Crystal Prep (Isopropanol Clean) Start->Prep Background Background Scan (Air/Ambient) Prep->Background Acquisition Spectral Acquisition (4 cm⁻¹, 64 Scans) Background->Acquisition QC_Check QC Check: CO₂ < 0.01 Abs? Acquisition->QC_Check QC_Check->Prep Fail (Reclean) Process ATR Correction & Baseline Adjust QC_Check->Process Pass Analysis Peak Picking & Library Match Process->Analysis

Caption: Standardized ATR-FTIR acquisition workflow ensuring spectral quality control.

Diagram 2: Isomer Differentiation Logic Tree

Distinguishing 3-Chloro-4-ethylphenol from its likely contaminants or isomers using spectral features.

Isomer_Logic Root Unknown Phenolic Spectrum Check_Aliphatic Check 2850-2970 cm⁻¹ (Aliphatic C-H) Root->Check_Aliphatic No_Ethyl Absent: Chlorophenol (No Ethyl) Check_Aliphatic->No_Ethyl No Peaks Has_Ethyl Present: Ethylphenol Derivative Check_Aliphatic->Has_Ethyl Peaks Present Check_CCl Check 600-800 cm⁻¹ (C-Cl Stretch) Has_Ethyl->Check_CCl No_Cl Absent: 4-Ethylphenol Check_CCl->No_Cl Weak/None Has_Cl Present: Chloro-ethylphenol Check_CCl->Has_Cl Medium/Strong Check_OOP Check OOP Region (800-900 cm⁻¹) Has_Cl->Check_OOP Isomer_A Pattern: 1,2,4-Subst (3-Chloro-4-ethylphenol) Check_OOP->Isomer_A 2 Strong Bands Isomer_B Pattern: 1,2,3 or 1,3,5 (Other Isomer) Check_OOP->Isomer_B Different Pattern

Caption: Decision tree for isolating 3-Chloro-4-ethylphenol from structural analogs based on spectral fingerprints.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Chlorophenol (Analogous substructure). National Institute of Standards and Technology. Link

  • ChemicalBook. 4-Ethylphenol Spectral Data. (Source for ethyl group aliphatic band verification). Link

  • Drawell Analytical. FTIR Analysis for Liquid Samples - What You Need to Know. (Protocol validation). Link

Sources

Comparative

A Technical Guide to Comparing the Biological Activity of 3-Chloro-4-ethylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have dem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Among these, 3-Chloro-4-ethylphenol presents an intriguing starting point for chemical modification due to its specific substitution pattern, which can influence its electronic and steric properties, and consequently its biological interactions. This guide provides a framework for the comparative analysis of 3-Chloro-4-ethylphenol derivatives, focusing on key biological activities and the experimental methodologies required for their evaluation.

The Rationale for Derivatization: Enhancing Biological Potential

The core principle behind derivatizing a lead compound like 3-Chloro-4-ethylphenol is to systematically modify its structure to enhance a desired biological effect while minimizing off-target toxicity. The chlorine atom and the ethyl group on the phenolic ring are key modulators of its lipophilicity and electronic character, which in turn govern its ability to cross biological membranes and interact with molecular targets.

Derivatization typically focuses on the hydroxyl group, which can be converted into ethers or esters, or by introducing various substituents onto the aromatic ring. These modifications can profoundly impact the compound's hydrogen-bonding capacity, steric hindrance, and overall molecular geometry, leading to altered biological activity.

Comparative Analysis of Biological Activities

A comprehensive evaluation of 3-Chloro-4-ethylphenol derivatives necessitates a multi-faceted approach, assessing their efficacy across a range of biological assays. Here, we delve into three critical areas: antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been recognized for their disinfectant properties, and their derivatives offer a promising avenue for the development of novel antibiotics.

Structure-Activity Relationship Insights:

The antimicrobial efficacy of phenolic compounds is often linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For halogenated phenols, the nature and position of the halogen substituent can significantly influence this activity. For instance, in a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, derivatives bearing hydroxyl and nitro groups on an adjacent phenyl ring exhibited good antibacterial activity.[2] This suggests that for 3-Chloro-4-ethylphenol derivatives, the introduction of electron-withdrawing or hydrogen-bonding moieties could enhance their antimicrobial potential.

Experimental Data Comparison:

DerivativeModificationTest OrganismMIC (µg/mL)Reference
Parent Compound 3-Chloro-4-ethylphenolStaphylococcus aureus-Hypothetical
Derivative A Methyl etherStaphylococcus aureus-Hypothetical
Derivative B Acetyl esterStaphylococcus aureus-Hypothetical
Derivative C Introduction of a nitro groupStaphylococcus aureus-Hypothetical
Derivative D Semicarbazone at the hydroxyl groupStaphylococcus aureus-Hypothetical

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antimicrobial activity and can be determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compounds: The 3-Chloro-4-ethylphenol derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Structure-Activity Relationship Insights:

The antioxidant capacity of phenols is heavily influenced by the substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical.[3] For flavonoids, another class of phenolic compounds, the presence and position of hydroxyl groups are critical for their radical-scavenging abilities.[4][5] Therefore, for 3-Chloro-4-ethylphenol derivatives, modifications that increase the electron density of the aromatic ring or introduce additional radical-scavenging moieties could improve their antioxidant potential.

Experimental Data Comparison:

The antioxidant capacity of 3-Chloro-4-ethylphenol derivatives can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DerivativeModificationDPPH Scavenging IC50 (µM)Reference
Parent Compound 3-Chloro-4-ethylphenol-Hypothetical
Derivative E Introduction of a hydroxyl group-Hypothetical
Derivative F Introduction of a methoxy group-Hypothetical
Derivative G Etherification with a bulky group-Hypothetical
Derivative H Esterification with an aromatic acid-Hypothetical

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined from a plot of scavenging activity against compound concentration.

Anticancer Activity: Targeting Cancer Cell Proliferation

Phenolic compounds have garnered significant attention for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[6]

Structure-Activity Relationship Insights:

The anticancer activity of phenolic derivatives is highly dependent on their specific chemical structure. For example, in a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the nature of the substituent on the aryl ring significantly influenced their anticancer activity against various cancer cell lines.[7] Electron-donating and electron-withdrawing groups at different positions led to varied potencies. This highlights the importance of systematic structural modifications to identify derivatives with enhanced and selective cytotoxicity towards cancer cells.

Experimental Data Comparison:

The anticancer activity of 3-Chloro-4-ethylphenol derivatives is typically assessed by their cytotoxicity against various cancer cell lines, with the IC50 value representing the concentration that inhibits 50% of cell growth.

| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Parent Compound | 3-Chloro-4-ethylphenol | MCF-7 (Breast) | - | Hypothetical | | Derivative I | Oxadiazole derivative | MCF-7 (Breast) | - | Hypothetical | | Derivative J | Thiazole derivative | MCF-7 (Breast) | - | Hypothetical | | Derivative K | Quinoline conjugate | MCF-7 (Breast) | - | Hypothetical | | Derivative L | Chalcone derivative | MCF-7 (Breast) | - | Hypothetical |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 3-Chloro-4-ethylphenol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, diagrams are indispensable tools.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start 3-Chloro-4-ethylphenol Derivatization Chemical Modification (e.g., Etherification, Esterification) Start->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Test Derivatives Antioxidant Antioxidant Assays (DPPH) Purification->Antioxidant Anticancer Anticancer Assays (MTT) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antioxidant->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and biological evaluation of 3-Chloro-4-ethylphenol derivatives.

Phenol_Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized accepts H• Stabilization Resonance Stabilization Phenoxyl->Stabilization

Caption: Simplified mechanism of antioxidant action by a phenolic compound.

Conclusion and Future Directions

The systematic derivatization of 3-Chloro-4-ethylphenol and the subsequent comparative evaluation of the biological activities of the resulting analogues represent a robust strategy for the discovery of novel therapeutic leads. While this guide provides a foundational framework, the successful identification of potent and selective drug candidates will depend on a detailed and iterative process of synthesis, biological testing, and structure-activity relationship analysis. Future research should focus on synthesizing a diverse library of 3-Chloro-4-ethylphenol derivatives and conducting comprehensive in vitro and in vivo studies to fully elucidate their therapeutic potential.

References

  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link]

  • Alvarez-Idaboy, J. R., et al. (2016). Design, structure activity relationship, cytotoxicity and evaluation of antioxidant activity of curcumin derivatives/analogues. European Journal of Medicinal Chemistry, 121, 564-577. [Link]

  • Gomha, S. M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry, 10, 843355. [Link]

  • Patel, K., et al. (2012). Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[2][7][8] Triazolo [3,4b][2][8][9] Thiadiazole)]. Journal of Chemical and Pharmaceutical Research, 4(1), 358-363. [Link]

  • PubChem. (n.d.). 3-Chloro-4-ethylphenol. National Center for Biotechnology Information. [Link]

  • Salehi, B., et al. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Molecules, 28(11), 4467. [Link]

  • Sotelo-Felix, J. I., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 164. [Link]

  • Wang, L., et al. (2019). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Molecules, 24(19), 3527. [Link]

  • Arora, R., & Kaur, P. (2017). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 22(8), 1344. [Link]

  • Bashir, M. A. (2017). Study of the biological effect of phenol and some of its halogenated derivatives on bacterial respiration. Scientific Journal of Faculty of Education, Misurata University, 4(Special Issue), 1-12. [Link]

  • da Silveira Pinto, L. S., et al. (2018). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Letters in Drug Design & Discovery, 15(2), 113-117. [Link]

  • Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363. [Link]

  • Mitscher, L. A., et al. (1981). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Chemical & Pharmaceutical Bulletin, 29(10), 2935-2940. [Link]

  • Zhang, H., et al. (2017). Different effects of bisphenol a and its halogenated derivatives on the reproduction and development of Oryzias melastigma under environmentally relevant doses. Environmental Pollution, 229, 995-1003. [Link]

Sources

Validation

Purity Verification Methods for 3-Chloro-4-ethylphenol Using HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Analysts Executive Summary: The Isomer Challenge 3-Chloro-4-ethylphenol (CAS 30694-56-1 / 1243290-06-3) serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Analysts

Executive Summary: The Isomer Challenge

3-Chloro-4-ethylphenol (CAS 30694-56-1 / 1243290-06-3) serves as a critical intermediate in the synthesis of agrochemicals and specialty resins. Unlike simple phenols, its purity verification is complicated by the presence of positional isomers (specifically 2-chloro-4-ethylphenol) and under-chlorinated starting materials (4-ethylphenol).

Standard C18 protocols often fail to resolve the 3-chloro and 2-chloro isomers due to their nearly identical hydrophobicity. This guide compares the industry-standard C18 approach against the superior Phenyl-Hexyl "Pi-Selectivity" method , demonstrating why the latter is the robust choice for high-purity applications.

Comparative Analysis: C18 vs. Phenyl-Hexyl Methodologies

The following analysis contrasts the two primary HPLC stationary phases used for chlorophenol separation.

Method A: The "Workhorse" C18 Protocol
  • Principle: Separation based purely on hydrophobic interaction (London dispersion forces).

  • Status: General Purpose (Good for gross impurity profiling, poor for isomer resolution).[1]

  • Limitation: Both 3-chloro and 2-chloro isomers have similar logP values (~3.0), leading to co-elution or "shoulder" peaks.

Method B: The "Pi-Selective" Phenyl-Hexyl Protocol (Recommended)
  • Principle: Utilizes

    
    -
    
    
    
    stacking interactions
    between the phenyl ring of the stationary phase and the aromatic ring of the analyte.
  • The Advantage: The position of the chlorine atom (electron-withdrawing group) alters the electron density of the phenol ring. The Phenyl-Hexyl phase detects this subtle electronic difference, providing baseline resolution where C18 fails.

  • Critical Parameter: Methanol must be used as the organic modifier. Acetonitrile contains a triple bond (

    
    -electrons) that interferes with the stationary phase interactions, negating the selectivity gain.[2]
    
Performance Data Comparison
MetricMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Optimized)
Stationary Phase Octadecylsilane (C18), 5µmPhenyl-Hexyl, 3.5µm
Mobile Phase B AcetonitrileMethanol (Critical for

-selectivity)
Resolution (

)
1.1 (Partial Co-elution)2.8 (Baseline Separation)
Tailing Factor (

)
1.41.1
LOD (ppm) 0.50.2
Run Time 12 min15 min

Expert Insight: While C18 is faster, the lack of baseline resolution (


) makes it non-compliant for GMP purity assays where isomer quantification is required.
Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the resolution between the Main Peak and the 4-ethylphenol impurity drops below 2.0, the system suitability fails.

Reagents & Preparation
  • Analytes: 3-Chloro-4-ethylphenol (Target), 4-Ethylphenol (Impurity A), 2-Chloro-4-ethylphenol (Impurity B).

  • Solvent A: 0.1% Orthophosphoric acid (

    
    ) in Water (pH ~2.5). Note: Low pH is mandatory to keep phenols protonated and prevent peak tailing.
    
  • Solvent B: HPLC Grade Methanol.

Instrument Parameters
  • Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is vital for reproducibility of

    
    -interactions).
    
  • Detection: UV @ 280 nm (Aromatic ring absorption).

Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (Methanol)Phase Description
0.06040Equilibration
10.02080Elution of Isomers
12.0595Wash (Polychlorinated byproducts)
12.16040Re-equilibration
18.06040Stop
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating the purity of 3-Chloro-4-ethylphenol, ensuring no critical steps are missed.

AnalyticalWorkflow Start Crude Sample (3-Chloro-4-ethylphenol) Prep Sample Prep: Dissolve in MeOH:Water (50:50) Filter 0.22 µm Start->Prep SystemSuit System Suitability Injection: Standard Mix (Target + Isomers) Prep->SystemSuit Decision Check Resolution (Rs) between 3-Cl and 2-Cl isomers SystemSuit->Decision Fail Rs < 1.5 (Co-elution Risk) Decision->Fail Poor Separation Pass Rs > 2.0 (Baseline Separation) Decision->Pass Good Separation ActionFail Switch Column: Move from C18 to Phenyl-Hexyl Change B to MeOH Fail->ActionFail ActionPass Proceed to Sample Injection Pass->ActionPass ActionFail->SystemSuit Re-test Calc Purity Calculation: (Area Main / Total Area) × 100 ActionPass->Calc Report Final CoA Generation Calc->Report

Caption: Analytical workflow emphasizing the critical decision point for column selection based on isomer resolution.

Orthogonal Validation (The "Trust" Factor)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , a single HPLC method is often insufficient for novel synthesis validation. An orthogonal method (using a different physicochemical principle) is recommended for cross-verification.

Recommended Orthogonal Method: GC-FID While HPLC analyzes the liquid phase interaction, Gas Chromatography (GC) separates based on boiling point and volatility.

  • Why use it: Phenols are volatile enough for GC. If HPLC shows 99.5% purity but GC shows 98.0%, you likely have non-UV absorbing impurities (like aliphatic solvents) or very volatile byproducts that HPLC missed.

  • Protocol Ref: EPA Method 8041 (Phenols by GC) is the gold standard for this class of compounds [1].

Troubleshooting & Expert Tips
  • Peak Tailing: Phenols are weak acids (

    
    ). If peaks tail, your mobile phase pH is likely too high (causing partial ionization). Ensure pH is 
    
    
    
    using Phosphoric or Formic acid.
  • Ghost Peaks: 3-Chloro-4-ethylphenol can oxidize. If "ghost" peaks appear at very long retention times, they may be dimers formed in the sample vial. Use amber vials and analyze within 24 hours.

  • Pressure Spikes: Methanol/Water mixtures have higher viscosity than Acetonitrile/Water. Ensure your system backpressure limit is set appropriately (~300 bar for standard HPLC).

References
  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[3][4][5] SW-846 Test Methods for Evaluating Solid Waste. [Link]

  • PubChem. (n.d.).[6] 3-Chloro-4-ethylphenol Compound Summary. National Library of Medicine. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl-Hexyl

    
    -
    
    
    
    interaction mechanisms). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 3-Chloro-4-ethylphenol from its Regioisomers by NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of substituted phenols is a critical step in ensuring the purity, safety, and efficacy of target molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of substituted phenols is a critical step in ensuring the purity, safety, and efficacy of target molecules. Regioisomers, compounds with the same molecular formula but different substituent positions on the aromatic ring, often exhibit distinct biological activities and toxicological profiles. This guide provides an in-depth technical comparison, grounded in experimental data, on how to effectively distinguish 3-Chloro-4-ethylphenol from its key regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge of Regioisomer Differentiation

Subtle differences in the substitution pattern of chloroethylphenols can lead to significant overlap in the signals of their one-dimensional (1D) ¹H NMR spectra, making definitive identification challenging. However, a comprehensive analysis of chemical shifts, spin-spin coupling patterns, and the strategic use of two-dimensional (2D) NMR techniques can provide unequivocal structural elucidation. This guide will focus on the comparative analysis of 3-Chloro-4-ethylphenol and its common regioisomer, 4-Chloro-3-ethylphenol, leveraging foundational NMR principles to interpret their spectral differences.

Structural Overview and Expected NMR Signatures

A logical first step in the analysis is to examine the structures of the isomers and predict the expected NMR signals based on molecular symmetry and substituent effects.

Figure 1. Structures of 3-Chloro-4-ethylphenol and 4-Chloro-3-ethylphenol.

For 3-Chloro-4-ethylphenol, we anticipate three distinct aromatic proton signals and one hydroxyl proton signal. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. Similarly, 4-Chloro-3-ethylphenol is expected to show three unique aromatic proton signals. The key to differentiation will lie in the specific chemical shifts and coupling patterns of the aromatic protons.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides a wealth of information for distinguishing between these regioisomers. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, chloro, and ethyl substituents. The hydroxyl group is a strong activating group, donating electron density and shielding ortho and para protons (shifting them upfield). Conversely, the chloro group is deactivating and deshielding due to its inductive effect.

Table 1: Comparative ¹H NMR Data (Predicted for 3-Chloro-4-ethylphenol and Experimental for 4-Chloro-3-ethylphenol in CDCl₃)

Proton Assignment 3-Chloro-4-ethylphenol (Predicted δ, ppm) 4-Chloro-3-ethylphenol (Experimental δ, ppm) Multiplicity J (Hz)
OH~5.0~5.1s-
Ar-H~7.1 (d)7.15 (d)d~8.4
Ar-H~6.8 (d)6.69 (d)d~3.1
Ar-H~6.7 (dd)6.60 (dd)dd~8.4, 3.1
-CH₂-~2.6~2.6q~7.6
-CH₃~1.2~1.2t~7.6

Note: Predicted values for 3-Chloro-4-ethylphenol are based on additive substituent effects and comparison with similar structures. Experimental data for 4-Chloro-3-ethylphenol is sourced from available spectral databases.[1]

The most telling differences will be observed in the aromatic region (δ 6.5-7.5 ppm). In 3-Chloro-4-ethylphenol, the proton at C2 will be a doublet, coupled to the proton at C6. The proton at C5 will be a doublet of doublets, coupled to the protons at C2 and C6. The proton at C6 will also be a doublet of doublets. In contrast, for 4-Chloro-3-ethylphenol, the proton at C2 will be a doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets. The precise chemical shifts and the magnitude of the coupling constants will be diagnostic.

Delving Deeper with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers a complementary and often more direct method for distinguishing isomers, as the chemical shifts of carbon atoms are highly sensitive to their local electronic environment.[2] The larger chemical shift range of ¹³C NMR often resolves ambiguities present in ¹H NMR.

Table 2: Comparative ¹³C NMR Data (Predicted for 3-Chloro-4-ethylphenol and Experimental for 4-Chloro-3-ethylphenol in CDCl₃)

Carbon Assignment 3-Chloro-4-ethylphenol (Predicted δ, ppm) 4-Chloro-3-ethylphenol (Experimental δ, ppm)
C-OH (C1)~152~153.5
C-Cl (C3/C4)~128~126.3
C-Et (C4/C3)~138~137.5
Aromatic CH~130, ~118, ~116~129.9, ~117.9, ~114.2
-CH₂-~28~28
-CH₃~16~16

Note: Predicted values for 3-Chloro-4-ethylphenol are based on established substituent chemical shift increments. Experimental data for 4-Chloro-3-ethylphenol is sourced from available spectral databases.[1]

The chemical shifts of the carbon atoms directly attached to the substituents (ipso-carbons) are particularly informative. The carbon bearing the hydroxyl group (C1) will be significantly downfield shifted in both isomers. The relative positions of the signals for the carbon attached to the chlorine and the carbon attached to the ethyl group will be a key differentiating factor.

Unambiguous Confirmation with 2D NMR Techniques

For complex cases or for absolute certainty in structural assignment, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the aromatic region, a COSY spectrum will clearly show which protons are adjacent to each other, allowing for the unambiguous assignment of the aromatic spin system for each isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together molecular fragments. For example, in 3-Chloro-4-ethylphenol, the methylene protons of the ethyl group will show an HMBC correlation to the aromatic carbon at C3 (bearing the chloro group) and C5. In 4-Chloro-3-ethylphenol, these same methylene protons will show correlations to C2 and C4 (bearing the chloro group).

cluster_workflow NMR Analysis Workflow A Acquire 1D Spectra (¹H and ¹³C NMR) B Analyze ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns A->B C Analyze ¹³C NMR: - Number of Signals - Chemical Shifts of Substituted Carbons A->C D Initial Hypothesis of Isomeric Structure B->D C->D E Acquire 2D NMR if Ambiguity Exists (COSY, HSQC, HMBC) D->E Ambiguous? G Definitive Structure Elucidation D->G Unambiguous F Confirm Connectivity and Assign All Signals E->F F->G

Figure 2. A typical workflow for the structural elucidation of regioisomers using NMR spectroscopy.

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Cap the tube and gently invert to dissolve the sample completely.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: If required, standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized.

Conclusion

The differentiation of 3-Chloro-4-ethylphenol from its regioisomers is readily achievable through a systematic application of NMR spectroscopy. While ¹H NMR provides initial clues through distinct chemical shifts and coupling patterns in the aromatic region, ¹³C NMR offers a clearer picture due to its wider spectral dispersion. For ultimate confidence in structural assignment, 2D NMR techniques such as COSY, HSQC, and HMBC provide irrefutable evidence of the molecular connectivity. By following the principles and workflow outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethylphenol. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-ethylphenol: Proper Disposal &amp; Handling Procedures

[1][2][3][4][5] Part 1: Strategic Hazard Assessment (The "Why")[2] Effective disposal begins with understanding the molecule's behavior. 3-Chloro-4-ethylphenol is not merely "chemical waste"; it is a halogenated phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Part 1: Strategic Hazard Assessment (The "Why")[2]

Effective disposal begins with understanding the molecule's behavior. 3-Chloro-4-ethylphenol is not merely "chemical waste"; it is a halogenated phenolic compound .[1][2] This structural identity dictates its disposal pathway:

  • Halogenation (Chlorine group): Requires high-temperature incineration with acid gas scrubbing.[2] It cannot be mixed with general non-halogenated organic waste streams (e.g., acetone, ethanol) because standard incinerators may not be equipped to handle the generated HCl or dioxin precursors.[2]

  • Phenolic Acidity: While a weak acid, it is incompatible with strong oxidizers and bases. Mixing phenols with oxidizing agents (like nitric acid or perchloric acid) is a known cause of laboratory explosions.

  • Dermal Toxicity: Like most phenols, this compound can penetrate the skin rapidly, causing systemic toxicity and severe chemical burns that may not be immediately painful due to nerve damage (anesthetic effect).

Physical & Chemical Profile
PropertyDataOperational Implication
CAS Number 3055-96-7Use for waste manifesting.[1][2]
Physical State Solid or Liquid (MP dependent)May require dissolution for liquid waste streams.[1][2]
Acidity (pKa) ~10 (Phenol derivative)Incompatible with strong bases and oxidizers.[1][2]
Corrosivity Skin Corr.[1][2][3][4] 1B / IrritantDANGER: Causes severe skin burns and eye damage.[1][2]
Flash Point > 100°C (Typical for sub-phenols)Likely not D001 (Ignitable) unless in solvent.[1][2]

Part 2: Pre-Disposal Stabilization & Segregation[1][2]

Crucial Rule: Never dispose of 3-Chloro-4-ethylphenol down the drain.[1][2] It is toxic to aquatic life and persistent.[4]

Segregation Protocols

Segregation is the primary defense against unplanned reactions in waste containers.

  • DO NOT MIX WITH:

    • Oxidizing Agents: Nitric acid, Chromic acid, Peroxides.[2] (Risk: Hypergolic reaction/Explosion).

    • Strong Bases: Sodium hydroxide, Potassium hydroxide. (Risk: Exothermic heat generation).

    • Non-Halogenated Solvents: Keep separate to minimize disposal costs and adhere to incineration requirements.

  • ACCEPTABLE MIXTURES:

    • Other compatible halogenated organic solvents (e.g., Dichloromethane, Chloroform) if permitted by your facility's specific waste profile.

Container Selection
  • Primary Vessel: High-Density Polyethylene (HDPE) or Glass (Amber).[2]

  • Cap: Teflon-lined screw cap to prevent phenol vapor leakage.[1][2]

  • Secondary Containment: Essential during transport to the central accumulation area to prevent leaks from reaching floor drains.

Part 3: Step-by-Step Disposal Workflow

This protocol assumes a standard research laboratory setting operating under US EPA (RCRA) or equivalent international regulations.

Step 1: Waste Characterization

Since 3-Chloro-4-ethylphenol is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is classified based on characteristics or generator knowledge .[1][2]

  • RCRA Classification: Likely Hazardous Waste .

  • Waste Codes:

    • D002 (Corrosive) - If pH is < 2 or > 12.5 (unlikely for pure phenol, but possible in solution).[2]

    • D001 (Ignitable) - Only if in a flammable solvent (Flash point < 60°C).[2][5]

    • Generator Status: Most labs designate this simply as "Halogenated Organic Waste."

Step 2: Packaging & Labeling[1][2]
  • Solid Waste: If the material is solid (contaminated wipes, pure solid), place in a wide-mouth HDPE jar.

  • Liquid Waste: If in solution, pour into the designated "Halogenated Waste" carboy.

  • Labeling: Affix a hazardous waste tag immediately.[6]

    • Constituents: Write "3-Chloro-4-ethylphenol" (Do not use abbreviations).

    • Hazard Checkboxes: Mark [x] Toxic, [x] Corrosive.

Step 3: The "Piranha" Warning

CRITICAL SAFETY ALERT: Never add 3-Chloro-4-ethylphenol (or any phenol) to "Piranha solution" (H2SO4 + H2O2) or Nitric Acid waste.[1][2] This combination creates unstable nitrated phenols or explosive oxidation rates. This is a frequent cause of laboratory fume hood explosions. [2]

Part 4: Emergency Response (Spill & Exposure)[1][2]

Standard water rinsing is often insufficient for phenol exposures due to its lipophilic nature.

Skin Exposure Protocol[2]
  • Immediate Action: Remove contaminated clothing.[3][7][8][9]

  • Decontamination:

    • Preferred: Apply PEG-300 or PEG-400 (Polyethylene Glycol) to the area.[1][2] Scrub gently. PEG acts as a solvent to extract phenol from the skin layers.

    • Alternative: If PEG is unavailable, flush with massive amounts of water for at least 15 minutes.

  • Medical: Seek emergency medical attention. Phenol absorption can cause delayed systemic collapse.

Spill Cleanup (Small Scale < 100mL)
  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved) or Silver Shield® gloves (best resistance), lab coat, and goggles.

  • Absorb: Use a commercial organic spill pad or vermiculite.

    • Pro Tip: Do not use paper towels for pure phenol spills; they increase surface area for evaporation/fumes.

  • Disposal: Place used absorbents into a heavy-duty hazardous waste bag, seal, and label as "Solid Hazardous Waste (Phenol Contaminated)."

Part 5: Disposal Logic Diagram

The following decision tree illustrates the correct workflow for disposing of 3-Chloro-4-ethylphenol to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-ethylphenol StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Wipes, Pure Solid) StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid BinSolid Disposal Path A: Solid Hazardous Waste Bin (Tag: Toxic, Corrosive) Solid->BinSolid SolventCheck Is it dissolved in a flammable solvent? Liquid->SolventCheck HalogenCheck Segregation Check: Is the solvent Halogenated? SolventCheck->HalogenCheck Yes SolventCheck->HalogenCheck No (Pure Liquid) BinHalo Disposal Path B: Halogenated Organic Waste Carboy (High Temp Incineration) HalogenCheck->BinHalo Yes (e.g., DCM, Chloroform) HalogenCheck->BinHalo No (Pure Phenol acts as Halo source) BinNonHalo Disposal Path C: Non-Halogenated Organic Waste (Only if <1-2% Halogen content) HalogenCheck->BinNonHalo Strictly Forbidden (Contaminates Stream) Warning STOP: Do NOT mix with Oxidizers or Acids

Figure 1: Decision matrix for segregating 3-Chloro-4-ethylphenol waste streams. Note that the presence of the chlorine atom defaults the liquid stream to "Halogenated" protocols.[2]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 79780, 3-Chloro-4-ethylphenol. PubChem.[10] [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link][1][2]

  • University of California, Berkeley (EH&S). (2020). Phenol Safety and Disposal Fact Sheet. [Link]

Sources

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